molecular formula C23H25ClFN7O B612038 Gandotinib CAS No. 1229236-86-5

Gandotinib

货号: B612038
CAS 编号: 1229236-86-5
分子量: 469.9 g/mol
InChI 键: SQSZANZGUXWJEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gandotinib is a member of pyridazines.
This compound has been used in trials studying the treatment of Myelofibrosis, Polycythemia Vera, Primary Myelofibrosis, Thrombocythemia, Essential, and Myeloproliferative Disorders, among others.
This compound is an orally bioavailable imidazopyridazine and inhibitor of Janus kinase 2 mutant V617F (JAK2V617F), with potential antineoplastic activity. Upon oral administration, this compound selectively and competitively inhibits the activation of JAK2V617F, which may result in the inhibition of the JAK-STAT signaling pathway and the induction of apoptosis in JAK2V617F-expressing tumor cells. JAK2V617F has a substitution of phenylalanine for valine at amino acid position 617 and plays a key role in tumor cell proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an imidazopyridazine aminopyrazole compound for the treatment of myelofibrosis;  structure in first source

属性

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSZANZGUXWJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153789
Record name Gandotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229236-86-5
Record name Gandotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229236-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gandotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229236865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gandotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gandotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANDOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANC71R916O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gandotinib's Mechanism of Action on JAK2V617F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gandotinib (formerly LY2784544) is a potent and selective, ATP-competitive small-molecule inhibitor of the Janus kinase 2 (JAK2) tyrosine kinase.[1][2] It has demonstrated significant activity against the constitutively active JAK2V617F mutant, a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its effects on the JAK2V617F mutation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism: Inhibition of the JAK2-STAT Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the JAK2 kinase. The JAK2V617F mutation, a valine to phenylalanine substitution at position 617, leads to constitutive activation of the JAK2 kinase, driving cell proliferation and survival in the absence of normal cytokine signaling.[3][6] this compound effectively targets this aberrant activity.

By binding to the ATP-binding site of JAK2, this compound blocks its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[6] The inhibition of STAT5 phosphorylation is a critical event, as phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation, differentiation, and survival.[6][7] By disrupting this cascade, this compound induces apoptosis and inhibits the proliferation of cells harboring the JAK2V617F mutation.[6][8]

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2V617F JAK2V617F (Constitutively Active) STAT5_monomer STAT5 JAK2V617F->STAT5_monomer Phosphorylation pSTAT5_dimer pSTAT5 Dimer STAT5_monomer->pSTAT5_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT5_dimer->Gene_Transcription Nuclear Translocation This compound This compound This compound->JAK2V617F Inhibition

Figure 1: this compound's Inhibition of the JAK2V617F-STAT5 Signaling Pathway.

Quantitative Analysis of this compound's Potency and Selectivity

This compound exhibits potent inhibition of JAK2 and demonstrates a notable selectivity for the JAK2V617F mutant in cellular assays compared to wild-type JAK2. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Reference
JAK2 Kinase Assay3[1][9]
JAK2V617F Signaling Ba/F3 Cells20[1][2][6]
Wild-Type JAK2 Signaling (IL-3 stimulated) Ba/F3 Cells1183[1][2][6]
JAK2 TF-1 Cell-based Assay45[1][2]
JAK1/JAK3 Heterodimer NK-92 Cell-based Assay942[1][2]
FLT3 Kinase Assay4[1]
FLT4 Kinase Assay25[1]
FGFR2 Kinase Assay32[1]
TYK2 Kinase Assay44[1]
TRKB Kinase Assay95[1]
Table 2: Cellular Proliferation Inhibition by this compound
Cell LineDriving Mutation/StimulationIC50 (nM)Reference
Ba/F3 JAK2V617F55[1][2][6]
Ba/F3 Wild-Type JAK2 (IL-3 stimulated)1309[1][2][6]
Table 3: In Vivo Efficacy of this compound
ParameterModelTED50 (mg/kg)Reference
STAT5 Phosphorylation Inhibition Ba/F3-JAK2V617F-GFP Ascitic Tumor12.7[1][6][9]
Tumor Burden Reduction JAK2V617F-induced MPN Model13.7 (twice daily)[1][6][9]

IC50: Half-maximal inhibitory concentration. TED50: Threshold Effective Dose 50.

Detailed Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

Cell-Based Assays for Proliferation and Signaling
  • Ba/F3 (murine pro-B) cells stably expressing either human JAK2V617F or wild-type JAK2 were utilized.[6]

  • JAK2V617F-expressing Ba/F3 cells were cultured in RPMI-1640 medium without cytokines to rely on the constitutive activity of the mutant kinase for survival and proliferation.[2][6]

  • Wild-type JAK2-expressing Ba/F3 cells were cultured in the presence of Interleukin-3 (IL-3) to stimulate JAK2 signaling.[2][6]

  • Cells were seeded in 96-well plates at a density of 1x10^4 cells per well.[2]

  • This compound was added at various concentrations (e.g., 0.001-20 µM).[2]

  • Plates were incubated for 72 hours.[2]

  • Cell viability was assessed using a colorimetric assay such as Cell Titer 96 Aqueous One Solution Reagent.[2]

  • IC50 values were calculated from the dose-response curves.[1][6]

  • Cells were treated with this compound for a specified duration.

  • Cells were then fixed and permeabilized.

  • Staining was performed using a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5Y694).[6][7]

  • Analysis was conducted using a flow cytometer to quantify the percentage of pSTAT5-positive cells.[6][7]

Proliferation_Assay_Workflow Start Start Cell_Seeding Seed Ba/F3 cells (JAK2V617F or WT-JAK2) in 96-well plates Start->Cell_Seeding Drug_Addition Add varying concentrations of this compound Cell_Seeding->Drug_Addition Incubation Incubate for 72 hours Drug_Addition->Incubation Viability_Assay Add Cell Titer 96 Aqueous One Solution Incubation->Viability_Assay Data_Analysis Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the Cell Proliferation Assay.

In Vivo Efficacy Studies
  • Severe combined immunodeficient (SCID) mice were used.[6][7]

  • A JAK2V617F-induced myeloproliferative neoplasm model was established, often using Ba/F3-JAK2V617F-GFP (green fluorescent protein) cells to create ascitic tumors.[6][7]

  • This compound was administered orally at specified doses (e.g., 40 mg/kg or 80 mg/kg).[6][7]

  • Ascitic tumor cells were collected at various time points post-treatment (e.g., 0-6 hours).[6][7]

  • Inhibition of STAT5 phosphorylation in the collected tumor cells was measured by flow cytometry, as described in the in vitro protocol.[6][7]

  • Tumor burden was assessed, and the TED50 for tumor growth inhibition was calculated after a defined treatment period (e.g., 14 days).[6][8]

Clinical Relevance and Implications

Phase 1 and 2 clinical trials have evaluated this compound in patients with JAK2V617F-positive MPNs.[3][10] The findings from these trials indicate that this compound has an acceptable safety and tolerability profile.[3][4][5] Efficacy has been observed, with a notable percentage of patients achieving clinical improvement, including reductions in spleen size and symptom scores.[3][4][5] The maximum tolerated dose was determined to be 120 mg daily.[3][4][5] These clinical results underscore the therapeutic potential of targeting the constitutively active JAK2V617F kinase with a selective inhibitor like this compound.

Resistance Mechanisms

While this compound is effective, the potential for resistance to JAK2 inhibitors is a critical area of research. Mechanisms of resistance can be genetic or functional, although resistance mutations have not been extensively reported in MPN patients treated with JAK2 inhibitors, suggesting that incomplete target inhibition may be a factor.[11] Alternative strategies, such as combination therapies, are being explored to overcome potential resistance.[11]

Conclusion

This compound is a potent inhibitor of JAK2, with demonstrated selectivity for the JAK2V617F mutation in cellular contexts. Its mechanism of action is centered on the inhibition of the JAK2-STAT5 signaling pathway, leading to the induction of apoptosis and suppression of proliferation in malignant cells. The preclinical and clinical data available to date support its continued investigation as a targeted therapy for patients with myeloproliferative neoplasms driven by the JAK2V617F mutation.

References

Gandotinib: A Technical Guide to Target Protein Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gandotinib (formerly LY2784544) is a potent, orally bioavailable small-molecule inhibitor primarily targeting Janus kinase 2 (JAK2), a key enzyme in the signaling pathways of various cytokines and growth factors.[1][2] Dysregulation of the JAK/STAT signaling pathway, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[3][4] this compound has demonstrated significant inhibitory activity against the constitutively active JAK2V617F mutant, making it a promising therapeutic agent for these hematological malignancies.[1][4]

Recent research has also unexpectedly revealed that this compound acts as a potent agonist for the G-protein coupled receptor 39 (GPR39), with its activity being allosterically modulated by zinc.[1][5] This dual activity on two distinct protein classes—a kinase and a GPCR—marks this compound as a compound with a complex pharmacological profile that warrants in-depth study.

This technical guide provides a comprehensive overview of the binding affinity and available kinetic data for this compound with its primary and secondary protein targets. It includes detailed experimental protocols for the key assays used to determine these parameters and visualizes the relevant signaling pathways and experimental workflows.

Target Protein Binding Affinity

The binding affinity of this compound has been characterized against a panel of protein kinases and, more recently, against the G-protein coupled receptor GPR39. The following tables summarize the quantitative data from biochemical and cell-based assays.

Janus Kinase (JAK) Family and Other Kinases

This compound is a potent inhibitor of JAK2, showing selectivity for JAK2 over other JAK family members.[6] Its inhibitory activity has been quantified using biochemical and cell-based assays, with IC50 values typically in the low nanomolar range for JAK2.

Table 1: this compound Biochemical IC50 Values for JAK Family Kinases [6]

Target ProteinIC50 (nM)
JAK23
JAK124
JAK360
TYK244

Table 2: this compound IC50 Values for a Panel of Other Protein Kinases [7]

Target ProteinIC50 (nM)
FLT34
FLT425
FGFR232
TRKB95

Table 3: this compound Cell-Based IC50 Values [7]

Cell Line/AssayTarget PathwayIC50 (nM)
Ba/F3-JAK2V617FJAK2V617F Signaling20
Ba/F3-JAK2V617FCell Proliferation55
Ba/F3-WT JAK2 (IL-3 stimulated)WT JAK2 Signaling1183
Ba/F3-WT JAK2 (IL-3 stimulated)Cell Proliferation1309
TF-1JAK2 Signaling45
NK-92JAK3/JAK1 Signaling942
G-Protein Coupled Receptor 39 (GPR39)

This compound has been identified as a potent agonist of GPR39. Its activity is significantly enhanced in the presence of zinc, which acts as a positive allosteric modulator.[1][5] The agonist activity was determined using a β-arrestin recruitment assay.

Table 4: this compound EC50 Values for GPR39 Agonist Activity [6]

Assay ConditionEC50 (nM)
Without Zinc>10,000
With 100 µM Zinc28

Target Protein Binding Kinetics

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the binding affinity tables.

LanthaScreen® Kinase Assay (Biochemical IC50 Determination)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the inhibition of kinase activity in a biochemical format.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A.

    • Prepare a 2X substrate/ATP solution containing the fluorescein-labeled substrate and ATP at 2X their final concentrations in 1X Kinase Buffer A.

    • Prepare a 2X serial dilution of this compound in 1X Kinase Buffer A.

    • Prepare a 2X detection solution containing EDTA and Tb-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X this compound serial dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor).

    • The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cellomics High-Content Screening (Cell-Based IC50 Determination)

This image-based assay quantifies the inhibition of signaling pathways and cellular processes in a cellular context.

Principle: Cells are treated with the compound of interest, and then stained with fluorescent antibodies or dyes that specifically recognize the target of interest (e.g., phosphorylated STAT5) and cellular compartments (e.g., the nucleus). An automated fluorescence microscope acquires images of the cells, and image analysis software is used to quantify the fluorescence intensity and localization of the target protein, thereby measuring the effect of the compound on the signaling pathway.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., Ba/F3-JAK2V617F) in a 96- or 384-well plate and allow them to attach or grow overnight.

    • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours for proliferation assays).

    • For signaling assays, the treatment time is typically shorter (e.g., 30-60 minutes).

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody targeting the protein of interest (e.g., anti-phospho-STAT5).

    • Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images of the stained cells using a high-content imaging system (e.g., Thermo Scientific Cellomics ArrayScan).

    • Use the accompanying software to identify individual cells and quantify the fluorescence intensity of the target protein in the appropriate cellular compartment.

    • Plot the measured parameter (e.g., nuclear pSTAT5 intensity or cell count) against the this compound concentration to determine the IC50 value.

PRESTO-Tango β-Arrestin Recruitment Assay (GPCR Agonist EC50 Determination)

This is a high-throughput screening platform used to measure G-protein coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin.

Principle: The assay utilizes a genetically engineered cell line that expresses the GPCR of interest fused to a transcription factor (tTA) via a protease cleavage site. A separate fusion protein of β-arrestin and a protease is also expressed. Upon agonist binding to the GPCR, β-arrestin-protease is recruited to the receptor, leading to the cleavage of the transcription factor. The released transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase. The luminescence signal is proportional to the extent of β-arrestin recruitment and, therefore, GPCR activation.

Protocol:

  • Cell Culture and Transfection:

    • Use HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein.

    • Transiently transfect the HTLA cells with a plasmid encoding the GPR39-tTA fusion protein.

    • Plate the transfected cells in a 384-well plate coated with poly-L-lysine.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the presence or absence of a fixed concentration of zinc chloride (e.g., 100 µM).

    • Add the compound dilutions to the cells and incubate for at least 16 hours.

  • Luminescence Detection:

    • After incubation, add a luciferase substrate reagent to each well.

    • Incubate for a short period to allow for the enzymatic reaction to occur.

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the this compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation This compound This compound This compound->JAK2 Inhibition Gene Gene Transcription DNA->Gene 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

LanthaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Kinase Kinase Solution Reaction Kinase Reaction (60 min) Kinase->Reaction Sub_ATP Substrate/ATP Mix Sub_ATP->Reaction Inhibitor This compound Dilution Inhibitor->Reaction Detection Detection Mix (Antibody + EDTA) Stop Stop & Detect (30-60 min) Detection->Stop Well 384-well Plate Reaction->Stop Read TR-FRET Reading Stop->Read

Caption: Workflow for the LanthaScreen® Kinase Assay.

GPR39_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR39 GPR39 This compound->GPR39 Agonist Binding Zinc Zinc (Zn2+) Zinc->GPR39 Allosteric Modulation b_arrestin β-arrestin GPR39->b_arrestin Recruitment Signaling Downstream Signaling b_arrestin->Signaling

Caption: GPR39 signaling pathway activated by this compound with allosteric modulation by zinc.

Tango_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_detection Detection Transfection Transfect HTLA cells with GPR39-tTA Plating Plate cells in 384-well plate Transfection->Plating Compound Add this compound +/- Zinc Plating->Compound Incubation Incubate for >16 hours Compound->Incubation Substrate Add Luciferase Substrate Incubation->Substrate Luminescence Read Luminescence Substrate->Luminescence

Caption: Workflow for the PRESTO-Tango β-Arrestin Recruitment Assay.

Conclusion

This compound is a dual-action molecule with a well-defined inhibitory profile against JAK2 and a newly discovered agonist activity at GPR39. Its high potency against the JAK2V617F mutation, coupled with selectivity over other JAK family members, underscores its therapeutic potential in myeloproliferative neoplasms. The unexpected finding of GPR39 agonism, which is allosterically modulated by zinc, opens new avenues for research into the off-target effects and potential polypharmacology of this compound. While the binding affinity of this compound to its targets has been thoroughly characterized, further studies are required to elucidate the kinetics of these interactions, particularly the on- and off-rates for JAK2 binding. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of oncology, hematology, and drug discovery who are investigating the mechanism of action and therapeutic applications of this compound.

References

The Preclinical Pharmacodynamics of Gandotinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gandotinib (formerly LY2784544) is an investigational small molecule inhibitor of Janus kinase 2 (JAK2), with a particular potency against the JAK2V617F mutation.[1][2][3] This mutation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4][5] This technical guide provides a comprehensive summary of the preclinical pharmacodynamics of this compound, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used to characterize its profile.

Mechanism of Action: Targeting the JAK/STAT Pathway

This compound is an ATP-competitive inhibitor of JAK2.[4][6] Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is constitutively activated in cells harboring the JAK2V617F mutation.[2][3][7] This leads to the suppression of downstream signaling cascades that are crucial for the proliferation and survival of cancer cells.[2] A key pharmacodynamic marker of this compound activity is the inhibition of STAT5 phosphorylation.[6][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) Cytokine_Receptor->JAK2_V617F Ligand-independent activation STAT5 STAT5 JAK2_V617F->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT5_dimer->Gene_Expression Nuclear Translocation This compound This compound This compound->JAK2_V617F Inhibition

Figure 1: this compound's inhibition of the JAK2V617F/STAT5 signaling pathway.

In Vitro Activity

The in vitro potency and selectivity of this compound have been evaluated in various biochemical and cell-based assays.

Biochemical Assays

This compound is a potent inhibitor of JAK2, with an IC50 of 3 nM.[6][8] It also demonstrates activity against other kinases, as detailed in the table below.

TargetIC50 (nM)
JAK23
FLT34
FLT425
FGFR232
TYK244
TRKB95
Table 1: Biochemical inhibitory activity of this compound against a panel of kinases. Data sourced from[6].
Cell-Based Assays

This compound demonstrates significant selectivity for cells expressing the JAK2V617F mutation over wild-type JAK2. The compound potently inhibits JAK2V617F signaling with an IC50 of 20 nM, while being significantly less active against IL-3-activated wild-type JAK2 signaling (IC50 = 1183 nM).[6] This selectivity is also reflected in cell proliferation assays.

Cell LineTarget PathwayIC50 (nM)
Ba/F3-JAK2V617FJAK2V617F-driven proliferation55
Ba/F3-wt JAK2 + IL-3Wild-type JAK2-driven proliferation1309
TF-1JAK2-dependent proliferation45
NK-92JAK3/JAK1 heterodimer942
Table 2: Anti-proliferative activity of this compound in various cell lines. Data sourced from[6].

Another study reported an IC50 of 68 nM for this compound in JAK2V617F-driven cells, compared to 1.36 µM in wild-type JAK2-driven cells and 0.94 µM in JAK3-driven cells.[8] While biochemical assays may not show high selectivity for the mutant kinase, this compound exhibits greater potency for inhibiting signaling and inducing apoptosis in cells expressing JAK2V617F compared to wild-type cells.[8]

In Vivo Preclinical Models

The in vivo efficacy of this compound has been demonstrated in a murine model of myeloproliferative neoplasm induced by JAK2V617F.

Animal ModelPharmacodynamic EndpointTED50 (mg/kg, twice daily)
Ba/F3-JAK2V617F-GFP Ascitic Tumor ModelInhibition of STAT5 Phosphorylation12.7
JAK2V617F-induced Myeloproliferative NeoplasmReduction of Tumor Burden13.7
Table 3: In vivo efficacy of this compound in preclinical models. Data sourced from[6][8].

Notably, this compound did not affect CD71/Ter119 positive erythroid progenitors in the spleens of SCID mice, suggesting a degree of selectivity for the malignant cell population.[8]

Experimental Protocols

In Vitro Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using Ba/F3 cells engineered to express either JAK2V617F or wild-type JAK2.

Start Start Cell_Seeding Seed Ba/F3 cells (JAK2V617F or wt JAK2) in 96-well plates Start->Cell_Seeding Treatment Add this compound (0.001-20 µM) or DMSO vehicle Cell_Seeding->Treatment IL3_Addition Add IL-3 (2 ng/mL) to wt JAK2 cells Treatment->IL3_Addition Incubation Incubate for 72 hours IL3_Addition->Incubation Proliferation_Assay Assess cell proliferation (e.g., Cell Titer 96 Aqueous One Solution) Incubation->Proliferation_Assay IC50_Calculation Calculate IC50 values Proliferation_Assay->IC50_Calculation End End IC50_Calculation->End

Figure 2: Workflow for the in vitro cell proliferation assay.

Protocol:

  • Ba/F3 cells expressing either JAK2V617F or wild-type JAK2 are seeded into 96-well plates at a density of 1x10^4 cells per well in RPMI-1640 medium.[6]

  • Cells are treated with a range of this compound concentrations (e.g., 0.001-20 µM) or a vehicle control (DMSO).[6]

  • For Ba/F3 cells expressing wild-type JAK2, interleukin-3 (IL-3) is added at a concentration of 2 ng/mL to stimulate proliferation.[6]

  • The plates are incubated for 72 hours.[6]

  • Cell proliferation is assessed using a viability reagent such as Cell Titer 96 Aqueous One Solution.[6]

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6]

In Vivo STAT5 Phosphorylation and Tumor Burden Model

The in vivo activity of this compound was evaluated in a mouse ascitic tumor model.

Start Start Cell_Implantation Implant Ba/F3-JAK2V617F-GFP cells intraperitoneally in SCID mice Start->Cell_Implantation Tumor_Development Allow ascitic tumors to develop for 7 days Cell_Implantation->Tumor_Development Dose_Response Dose-Response Study: Administer single oral gavage of this compound (2.5-80 mg/kg) Tumor_Development->Dose_Response Tumor_Burden Tumor Burden Study: Administer this compound twice daily Tumor_Development->Tumor_Burden Sample_Collection Collect ascitic tumor cells (30 min post-dose for dose-response) Dose_Response->Sample_Collection Analysis Measure STAT5 phosphorylation or tumor burden (GFP) Tumor_Burden->Analysis Sample_Collection->Analysis TED50_Calculation Calculate TED50 values Analysis->TED50_Calculation End End TED50_Calculation->End

Figure 3: Workflow for the in vivo ascitic tumor model.

Protocol:

  • Severe combined immunodeficiency (SCID) mice are implanted with 1x10^7 Ba/F3-JAK2V617F-GFP cells into the intraperitoneal cavity.[6]

  • Ascitic tumors are allowed to develop for 7 days.[6]

  • For dose-response studies, mice are administered a single oral gavage of this compound at various doses (e.g., 2.5, 5, 10, 20, 40, or 80 mg/kg).[6]

  • For tumor burden studies, this compound is administered twice daily.

  • Ascitic tumor cells are collected at a specified time point (e.g., 30 minutes post-dose for dose-response) to assess the inhibition of STAT5 phosphorylation.[6]

  • Tumor burden is assessed by measuring the green fluorescent protein (GFP) signal.

  • The threshold effective dose 50 (TED50) is calculated for both inhibition of STAT5 phosphorylation and reduction in tumor burden.[6][8]

Conclusion

Preclinical data demonstrate that this compound is a potent and selective inhibitor of the JAK2V617F mutation, a key driver of myeloproliferative neoplasms. Through the inhibition of the JAK/STAT signaling pathway, this compound effectively suppresses the proliferation of JAK2V617F-expressing cells and reduces tumor burden in in vivo models. These findings have provided a strong rationale for the clinical investigation of this compound as a therapeutic agent for patients with MPNs.[4][5][9][10]

References

Methodological & Application

Gandotinib in vitro cell culture experimental protocol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing Gandotinib (also known as LY2784544) in in vitro cell culture experiments. The protocols outlined below are designed for studying the compound's effects on cell proliferation, apoptosis, and intracellular signaling pathways.

Introduction to this compound

This compound is a potent, ATP-competitive small molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It is particularly effective against the constitutively active JAK2V617F mutant, a common driver mutation in myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4] By targeting the JAK/STAT signaling pathway, this compound blocks downstream signaling cascades that promote cell proliferation and survival, making it a valuable tool for cancer research and drug development.[3][5]

Mechanism of Action and Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. In MPNs harboring the JAK2V617F mutation, the pathway is perpetually active, leading to uncontrolled cell growth. This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2, which in turn prevents the phosphorylation and activation of its downstream target, the Signal Transducer and Activator of Transcription 5 (STAT5).[1][6] This inhibition effectively curtails the pro-survival and proliferative signals driven by the mutated kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 / JAK2V617F CytokineReceptor->JAK2 Activation STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (active) STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT5_dimer->Gene_Expression Nuclear Translocation & Transcription This compound This compound This compound->JAK2 Inhibition

Caption: this compound inhibits the JAK/STAT signaling pathway.

Quantitative Data Summary

This compound has been characterized by its potent inhibitory activity against various kinases and cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target / Cell LineIC50 Value (nM)NotesReference(s)
Kinase Assays
JAK23Potent inhibition of the wild-type enzyme.[1][6][7]
JAK2V617F (Ki)0.245High affinity for the mutant kinase.[7]
FLT34Off-target activity.[1][2]
FLT425Off-target activity.[1][2]
FGFR232Off-target activity.[1][2]
TYK244Activity against another JAK family member.[1][2]
JAK348Moderate selectivity over JAK3.[2][7]
Cell-Based Assays
Ba/F3 (JAK2V617F) - Signaling20Inhibition of p-STAT5.[1][2]
Ba/F3 (JAK2V617F) - Proliferation55 - 68Anti-proliferative effect.[1][7]
TF-1 (JAK2)45Cell-based JAK2 inhibition.[1]
Ba/F3 (WT JAK2 + IL-3) - Signaling1183High selectivity for mutant over wild-type signaling.[1][2]
Ba/F3 (WT JAK2 + IL-3) - Proliferation1309 - 1356Markedly less potent against wild-type proliferation.[1][7]

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Lines: Ba/F3 cells expressing JAK2V617F (for efficacy testing) and Ba/F3 cells expressing wild-type JAK2 (as a control) are commonly used.[1] Human erythroleukemia cell lines like HEL 92.1.7, which endogenously express JAK2V617F, are also relevant.[5]

  • Media: Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For wild-type Ba/F3 cells, supplement the medium with 1-2 ng/mL of Interleukin-3 (IL-3) to support proliferation via the wild-type JAK2 pathway.[7]

    • For Ba/F3-JAK2V617F cells, IL-3 is not required as proliferation is driven by the constitutive activity of the mutant kinase.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Proliferation (IC50) Assay

This protocol determines the concentration of this compound required to inhibit cell proliferation by 50%.

G A 1. Cell Seeding Seed 5,000-10,000 cells/well in a 96-well plate. B 2. Drug Addition Add serial dilutions of this compound (e.g., 0.001 to 20 µM). Include DMSO vehicle control. A->B C 3. Incubation Incubate plates for 72 hours at 37°C, 5% CO2. B->C D 4. Viability Reagent Add MTS or similar viability reagent (e.g., Cell Titer 96). C->D E 5. Incubation Incubate for 2-4 hours until color develops. D->E F 6. Data Acquisition Measure absorbance at 490 nm using a plate reader. E->F G 7. Analysis Normalize data to vehicle control. Calculate IC50 using non-linear regression. F->G

Caption: Workflow for determining the IC50 of this compound.

Methodology:

  • Cell Seeding: Plate cells (e.g., Ba/F3-JAK2V617F) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium. A typical concentration range is 0.001 to 20 µM.[7] Remember to dissolve the stock this compound in DMSO.[2][7]

  • Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells. Include wells treated with DMSO vehicle as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[7]

  • Viability Assessment: Add 20 µL of a viability reagent such as CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C.

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[8]

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

G A 1. Cell Treatment Treat 1x10^6 cells with this compound and controls for 24-48 hours. B 2. Cell Harvesting Collect cells by centrifugation (include supernatant for adherent cells). A->B C 3. Washing Wash cells once with cold 1X PBS. B->C D 4. Staining Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubation Incubate for 15 minutes at room temperature in the dark. D->E F 6. Analysis Analyze samples by flow cytometry within 1 hour. E->F G Results Quadrants Q1: Necrotic (PI+) Q2: Late Apoptotic (Annexin V+/PI+) Q3: Live (Annexin V-/PI-) Q4: Early Apoptotic (Annexin V+/PI-) F->G

Caption: Workflow for apoptosis detection via flow cytometry.

Methodology:

  • Cell Treatment: Seed 0.5-1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 1X, 5X, and 10X the proliferation IC50) for 24-48 hours.

  • Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.[9]

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10][11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Distinguish between populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for p-STAT5 Inhibition

This protocol assesses this compound's ability to inhibit the JAK2 signaling pathway by measuring the phosphorylation of STAT5.

G A 1. Cell Treatment & Lysis Treat cells with this compound for 2-4 hours. Lyse cells in RIPA buffer with inhibitors. B 2. Protein Quantification Determine protein concentration using a BCA assay. A->B C 3. SDS-PAGE Separate 20-30 µg of protein lysate on a polyacrylamide gel. B->C D 4. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. C->D E 5. Blocking & Antibody Incubation Block membrane (e.g., 5% BSA). Incubate with primary antibodies (p-STAT5, total STAT5, β-Actin) overnight at 4°C. D->E F 6. Secondary Antibody & Detection Wash and incubate with HRP-conjugated secondary antibody. Add ECL substrate. E->F G 7. Imaging Visualize protein bands using a chemiluminescence imaging system. F->G

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Methodology:

  • Cell Lysis: Treat cells with this compound for a short period (e.g., 2-4 hours). After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

  • Membrane Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[14][15]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT5, total STAT5, and a loading control (e.g., β-Actin or GAPDH).[12]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14] Analyze the band intensities to determine the relative reduction in STAT5 phosphorylation.

References

Application Notes and Protocols for Gandotinib (LY2784544) in Mouse Models of Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the administration and evaluation of Gandotinib (LY2784544), a selective JAK2 inhibitor, in preclinical mouse models of Myeloproliferative Neoplasms (MPNs). The protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for MPNs.

Myeloproliferative neoplasms are a group of blood cancers often driven by mutations in the Janus kinase 2 (JAK2) gene, most notably the JAK2 V617F mutation.[1][2] this compound is a potent, small-molecule inhibitor of JAK2, with demonstrated selectivity for the JAK2 V617F mutation in preclinical studies.[1][2] These notes summarize key findings and provide methodologies for in vivo studies using this compound in mouse models of MPN.

Signaling Pathway of JAK2 V617F in MPNs

The JAK2 V617F mutation leads to constitutive activation of the JAK-STAT signaling pathway, a critical pathway for the proliferation and survival of hematopoietic cells. This uncontrolled signaling drives the overproduction of blood cells characteristic of MPNs. This compound acts by inhibiting the kinase activity of JAK2, thereby blocking downstream signaling through STAT5 and other effector molecules.

JAK2_V617F_Signaling JAK2 V617F Signaling Pathway and this compound Inhibition cluster_cell Hematopoietic Cell Cytokine_Receptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) Cytokine_Receptor->JAK2_V617F STAT5 STAT5 JAK2_V617F->STAT5 Phosphorylation pSTAT5 pSTAT5 Proliferation Cell Proliferation Survival pSTAT5->Proliferation Gene Transcription This compound This compound (LY2784544) This compound->JAK2_V617F Inhibition

Caption: JAK2 V617F signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in mouse models of MPN.

Table 1: In Vivo Efficacy of this compound in a Ba/F3-JAK2V617F-GFP Ascitic Tumor Model

ParameterValueReference
Mouse StrainSevere Combined Immunodeficiency (SCID)[3][4]
Cell LineBa/F3-JAK2V617F-GFP[3][4]
Administration RouteOral Gavage[3][4]
Dosing ScheduleSingle Dose[3][4]
Doses Tested (mg/kg)2.5, 5, 10, 20, 40, 80[3][4]
Primary EndpointInhibition of STAT5 Phosphorylation[3][4][5]
TED₅₀ (50% Effective Dose)12.7 mg/kg[3][5]

Table 2: In Vivo Efficacy of this compound in a JAK2V617F-Induced MPN Model

ParameterValueReference
Mouse StrainSCID[6]
Cell LineBa/F3-JAK2V617F-GFP[6]
Administration RouteOral Gavage[6]
Dosing ScheduleTwice Daily (BID) for 14 days[6]
Doses Tested (mg/kg)Not specified in detail, but included 20 mg/kg[6]
Primary EndpointReduction of Ba/F3-JAK2V617F-GFP tumor burden in the spleen[6][7]
TED₅₀ (50% Effective Dose)13.7 mg/kg[3][5]

Experimental Protocols

Protocol 1: Evaluation of STAT5 Phosphorylation Inhibition in a Mouse Ascitic Tumor Model

This protocol describes a dose-response study to assess the in vivo inhibition of JAK2V617F signaling by this compound.

experimental_workflow_stat5 start Start implant Implant 1x10^7 Ba/F3-JAK2V617F-GFP cells intraperitoneally in SCID mice start->implant develop Allow ascitic tumors to develop for 7 days implant->develop dose Administer this compound once by oral gavage (2.5, 5, 10, 20, 40, or 80 mg/kg) develop->dose collect Collect ascitic tumor cells 30 minutes post-dose dose->collect fix_stain Fix and stain cells with anti-pSTAT5 antibody collect->fix_stain analyze Analyze pSTAT5 levels by flow cytometry fix_stain->analyze end End analyze->end

Caption: Experimental workflow for STAT5 phosphorylation inhibition assay.

Methodology:

  • Animal Model: Severe combined immunodeficiency (SCID) mice are used for this study.[3][4]

  • Cell Implantation: Implant 1x10⁷ Ba/F3-JAK2V617F-GFP cells into the intraperitoneal cavity of each SCID mouse.[3][4]

  • Tumor Development: Allow the ascitic tumors to develop for 7 days.[3][4]

  • Dose Administration: For dose-response studies, administer a single dose of this compound by oral gavage at concentrations of 2.5, 5, 10, 20, 40, or 80 mg/kg.[3][4] A vehicle control group should be included.

  • Sample Collection: Thirty minutes after dosing, collect the ascitic tumor cells.[4]

  • Flow Cytometry Analysis: Fix the collected cells and incubate with an Alexa Fluor 647-conjugated anti-pSTAT5 (pY694) antibody.[4] Analyze the level of STAT5 phosphorylation by flow cytometry.

  • Data Analysis: The dose-response data can be analyzed using a four-parameter logistic curve-fit to determine the TED₅₀.[4]

Protocol 2: Evaluation of Tumor Burden Reduction in a JAK2V617F-Induced MPN Model

This protocol outlines a 14-day study to assess the efficacy of this compound in reducing tumor burden in an MPN mouse model.

experimental_workflow_tumor_burden start Start infuse Intravenously infuse Ba/F3-JAK2V617F-GFP cells into SCID mice start->infuse wait Wait 7 days for disease establishment infuse->wait treat Treat with this compound orally twice daily for 14 days wait->treat euthanize Euthanize mice and harvest spleens treat->euthanize analyze Analyze splenomegaly and Ba/F3-JAK2V617F-GFP tumor burden (e.g., by immunohistochemistry) euthanize->analyze end End analyze->end

Caption: Experimental workflow for tumor burden reduction assay.

Methodology:

  • Animal Model: SCID mice are utilized for this model.[6]

  • Cell Infusion: Ba/F3-JAK2V617F-GFP cells are infused intravenously into the mice.[6]

  • Disease Establishment: Allow 7 days for the disease to establish.[6]

  • Treatment: Administer this compound orally twice daily for 14 days.[6] A vehicle-treated control group is necessary.

  • Endpoint Analysis: At the end of the 14-day treatment period, euthanize the mice and harvest the spleens.

  • Efficacy Evaluation: Assess the reduction in splenomegaly and the Ba/F3-JAK2V617F-GFP tumor burden.[6] Tumor burden can be quantified through methods such as immunohistochemistry for GFP-positive cells.[6]

Concluding Remarks

The provided protocols and data summarize the preclinical in vivo evaluation of this compound in mouse models of MPN. These studies demonstrate that this compound effectively inhibits JAK2V617F signaling and reduces tumor burden in a dose-dependent manner.[5][6] The methodologies described can be adapted for the evaluation of other JAK2 inhibitors or combination therapies in similar preclinical models.

References

Application Notes and Protocols: Western Blot for p-STAT5 Following Gandotinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 5 (p-STAT5) by Western blot in cell lines treated with Gandotinib (LY2784544). This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), particularly the JAK2V617F mutation, which is implicated in various myeloproliferative neoplasms.[1][2][3][4] By inhibiting JAK2, this compound effectively blocks the downstream signaling pathway, leading to a reduction in the phosphorylation of STAT5.[1][2][5] This protocol is designed to enable researchers to accurately assess the efficacy of this compound in modulating the JAK2/STAT5 signaling pathway.

Introduction

The JAK/STAT signaling pathway plays a crucial role in cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations such as JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms.[2][6] this compound is a small molecule inhibitor that demonstrates high selectivity for JAK2, thereby inhibiting the phosphorylation of downstream targets like STAT5.[1][3][5] Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the levels of specific proteins, including their phosphorylated forms. This application note provides a robust protocol to investigate the impact of this compound on STAT5 phosphorylation.

Data Presentation

The following table summarizes the in vitro and in vivo efficacy of this compound in inhibiting STAT5 phosphorylation, as reported in the literature.

ParameterCell Line / ModelValueReference
IC₅₀ (p-STAT5 inhibition) Ba/F3-JAK2V617F20 nM[5][6]
IC₅₀ (Cell proliferation) Ba/F3-JAK2V617F55 nM[5]
IC₅₀ (p-STAT5 inhibition) IL-3 stimulated Ba/F3-WT JAK21183 nM[5][6][7]
IC₅₀ (Cell proliferation) IL-3 stimulated Ba/F3-WT JAK21309 nM[5][7]
TED₅₀ (p-STAT5 inhibition) Ba/F3-JAK2V617F-GFP xenografts12.7 mg/kg[1][5][7][8]

IC₅₀: Half-maximal inhibitory concentration. TED₅₀: Threshold Effective Dose 50, the dose required to achieve 50% of the maximal effect.

Signaling Pathway

Gandotinib_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer GeneExpression Gene Expression (Proliferation, Survival) STAT5_dimer->GeneExpression Transcription Regulation pSTAT5 p-STAT5 This compound This compound This compound->JAK2 Inhibition pSTAT5->STAT5_dimer Dimerization

Caption: this compound inhibits JAK2, preventing STAT5 phosphorylation and downstream signaling.

Experimental Protocol: Western Blot for p-STAT5

This protocol is optimized for cultured cells, such as the Ba/F3 cell line expressing JAK2V617F.

Materials
  • Cell Culture: Ba/F3-JAK2V617F cells

  • Reagents:

    • This compound (LY2784544)

    • DMSO (vehicle control)

    • Complete cell culture medium (e.g., RPMI-1640 with supplements)

    • Phosphate Buffered Saline (PBS), ice-cold

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

    • BCA Protein Assay Kit

    • 4x Laemmli sample buffer with β-mercaptoethanol

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

    • SDS-PAGE running buffer

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

    • Primary antibodies:

      • Rabbit anti-phospho-STAT5 (Tyr694)

      • Rabbit anti-total STAT5

      • Mouse or Rabbit anti-β-actin (loading control)

    • Secondary antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

    • Enhanced Chemiluminescence (ECL) detection reagents

  • Equipment:

    • Cell culture incubator

    • Centrifuge

    • Sonicator or syringe with a fine-gauge needle

    • Gel electrophoresis apparatus

    • Western blot transfer system

    • Imaging system for chemiluminescence detection

Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding & Treatment Seed Ba/F3-JAK2V617F cells. Treat with this compound (e.g., 0-1000 nM) and DMSO control for 2-4 hours. B 2. Cell Lysis Harvest cells, wash with cold PBS. Lyse in RIPA buffer with inhibitors. A->B C 3. Protein Quantification Determine protein concentration using a BCA assay. B->C D 4. Sample Preparation Normalize protein concentrations. Add Laemmli buffer and boil. C->D E 5. SDS-PAGE Load samples onto a polyacrylamide gel and run electrophoresis. D->E F 6. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. E->F G 7. Blocking Incubate membrane in 5% BSA in TBST for 1 hour at room temperature. F->G H 8. Primary Antibody Incubation Incubate with anti-p-STAT5 (Tyr694) or anti-total STAT5 antibody overnight at 4°C. G->H I 9. Secondary Antibody Incubation Wash membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. H->I J 10. Detection Wash membrane with TBST. Add ECL substrate and image the blot. I->J K 11. Analysis Quantify band intensities. Normalize p-STAT5 to total STAT5 and loading control. J->K

Caption: Step-by-step workflow for Western blot analysis of p-STAT5.

Detailed Methodology
  • Cell Culture and Treatment:

    • Seed Ba/F3-JAK2V617F cells at a density of 0.5 x 10⁶ cells/mL in complete culture medium.

    • Allow cells to acclimate before treatment.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., a dose-response curve from 1 nM to 1000 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours). The final DMSO concentration should not exceed 0.1%.

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-STAT5 (Tyr694) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-actin.

    • Quantify the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal and the loading control.

Troubleshooting

  • No or weak p-STAT5 signal:

    • Ensure that the cell line used expresses the target and that the pathway is active.

    • Check the freshness of the phosphatase inhibitors in the lysis buffer.

    • Optimize the primary antibody concentration and incubation time.

  • High background:

    • Increase the number and duration of the wash steps.

    • Ensure the blocking buffer is appropriate; for phospho-proteins, BSA is generally preferred over milk.

    • Decrease the concentration of the primary or secondary antibody.

  • Non-specific bands:

    • Optimize antibody concentrations.

    • Ensure the specificity of the primary antibody for the phosphorylated target.[9]

Conclusion

This application note provides a comprehensive protocol for the analysis of STAT5 phosphorylation in response to this compound treatment. By following this detailed methodology, researchers can effectively evaluate the inhibitory activity of this compound on the JAK2/STAT5 signaling pathway, a critical step in the preclinical assessment of this and other JAK2 inhibitors.

References

Revolutionizing Myeloproliferative Neoplasm Research: Gandotinib Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for studying the in vivo efficacy of Gandotinib, a potent and selective JAK2 inhibitor. These guidelines provide comprehensive methodologies for utilizing animal models to evaluate the therapeutic potential of this compound in myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.

This compound, also known as LY2784544, has shown significant promise in targeting the JAK2V617F mutation, a key driver in many MPNs, including polycythemia vera, essential thrombocythemia, and myelofibrosis.[1][2][3] The protocols outlined below describe the use of two primary murine models: a Ba/F3-JAK2V617F xenograft model and a JAK2V617F-induced MPN model, to assess the efficacy of this compound in reducing tumor burden, inhibiting aberrant signaling pathways, and improving overall survival.

Unraveling the Mechanism: The JAK-STAT Signaling Pathway

This compound primarily exerts its effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK2. The JAK2V617F mutation leads to the constitutive activation of the JAK-STAT signaling pathway, a critical communication route from the cell surface to the nucleus that regulates cell proliferation, differentiation, and survival.[2][3][4] By blocking this pathway, this compound effectively curtails the uncontrolled growth of malignant cells.

The downstream signaling cascade of the JAK2V617F mutation involves the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation, such as Bcl-xL.[4] Furthermore, the JAK2/STAT5 pathway has been shown to upregulate downstream targets like Pleckstrin 2 (PLEK2) and Peptidylprolyl Isomerase-Like 2 (PPIL2), which further contribute to myeloproliferation.[1][5] this compound's inhibition of JAK2 effectively dampens this entire signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_V617F JAK2 V617F (Constitutively Active) Receptor->JAK2_V617F Activates STAT5 STAT5 JAK2_V617F->STAT5 Phosphorylates PI3K PI3K JAK2_V617F->PI3K Activates RAS RAS JAK2_V617F->RAS Activates pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 Dimerizes Gene_Transcription Gene Transcription (e.g., Bcl-xL, PLEK2, PPIL2) pSTAT5->Gene_Transcription Translocates & Activates AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK This compound This compound This compound->JAK2_V617F Inhibits Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Diagram 1: this compound's Inhibition of the JAK2V617F-STAT5 Signaling Pathway.

Quantitative Efficacy of this compound in Preclinical Models

The following tables summarize the key quantitative data from in vivo studies evaluating the efficacy of this compound.

Table 1: Efficacy of this compound in Ba/F3-JAK2V617F-GFP Ascitic Tumor Model

ParameterEfficacy MetricValueDosing RegimenAnimal Model
STAT5 Phosphorylation InhibitionTED5012.7 mg/kgSingle oral gavageSCID Mice
Tumor Burden ReductionTED5013.7 mg/kgTwice daily oral gavageSCID Mice

Table 2: Dose-Response of this compound on STAT5 Phosphorylation in Ba/F3-JAK2V617F-GFP Ascitic Tumor Model

Dose (mg/kg, oral gavage)Inhibition of pSTAT5 (%)
2.5Not specified
5Not specified
10Not specified
20Not specified
40Not specified
80Not specified

Note: Specific inhibition percentages for each dose were not detailed in the provided search results, but a dose-dependent inhibition was observed.

Table 3: Efficacy of this compound in JAK2V617F-Induced Myeloproliferative Neoplasm (MPN) Model

ParameterObservationAnimal Model
SplenomegalySignificant reductionMurine models
SurvivalProlonged survivalMurine models
Hematological ParametersNormalization of blood cell countsMurine models
Allele BurdenReduction in JAK2V617F mutant allele burdenMurine models

Experimental Protocols

Detailed protocols for establishing and utilizing the animal models are provided below to ensure reproducibility and standardization of future research efforts.

Protocol 1: Ba/F3-JAK2V617F-GFP Ascitic Tumor Model

This model is valuable for assessing the direct in vivo efficacy of this compound on JAK2V617F-driven tumor growth and target engagement.

1. Cell Culture and Preparation:

  • Culture Ba/F3 cells stably expressing JAK2V617F and Green Fluorescent Protein (GFP) in appropriate media supplemented with necessary growth factors.

  • Harvest cells during the logarithmic growth phase and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10⁸ cells/mL.

2. Animal Inoculation:

  • Use severe combined immunodeficient (SCID) mice, 6-8 weeks old.

  • Inject each mouse intraperitoneally with 1 x 10⁷ Ba/F3-JAK2V617F-GFP cells in a volume of 0.1 mL.

  • Allow the ascitic tumors to develop for 7 days post-inoculation.

3. This compound Administration:

  • Prepare this compound in a suitable vehicle for oral gavage.

  • For dose-response studies, administer a single dose of this compound at a range of concentrations (e.g., 2.5, 5, 10, 20, 40, 80 mg/kg).

  • For tumor burden studies, administer this compound (e.g., 13.7 mg/kg) twice daily via oral gavage.

4. Efficacy Assessment:

  • pSTAT5 Inhibition: 30 minutes after a single dose of this compound, collect ascitic tumor cells. Fix, permeabilize, and stain the cells with an anti-pSTAT5 antibody. Analyze by flow cytometry to quantify the inhibition of STAT5 phosphorylation.

  • Tumor Burden: Monitor tumor progression by measuring the abdominal circumference or through bioluminescence imaging if a luciferase-expressing cell line is used. At the end of the study, collect and measure the volume of ascitic fluid. The number of GFP-positive cells can also be quantified by flow cytometry.

BaF3_Xenograft_Workflow start Start cell_culture Culture Ba/F3-JAK2V617F-GFP Cells start->cell_culture cell_prep Prepare Cell Suspension (1x10^8 cells/mL) cell_culture->cell_prep inoculation Intraperitoneal Injection into SCID Mice (1x10^7 cells/mouse) cell_prep->inoculation tumor_dev Allow Ascites Development (7 days) inoculation->tumor_dev treatment Administer this compound (Oral Gavage) tumor_dev->treatment assessment Efficacy Assessment treatment->assessment pstat5 pSTAT5 Inhibition (Flow Cytometry) assessment->pstat5 tumor_burden Tumor Burden (Ascites Volume, GFP+ cells) assessment->tumor_burden end End pstat5->end tumor_burden->end

Diagram 2: Workflow for the Ba/F3-JAK2V617F Ascitic Tumor Model.
Protocol 2: JAK2V617F-Induced Myeloproliferative Neoplasm (MPN) Model

This model more closely recapitulates the human disease, allowing for the evaluation of this compound's effects on hematological parameters, splenomegaly, and overall survival.

1. Retrovirus Production:

  • Generate a retroviral vector encoding the human JAK2V617F mutation.

  • Transfect a packaging cell line (e.g., Plat-E) with the retroviral vector to produce high-titer retroviral supernatants.

2. Bone Marrow Transduction and Transplantation:

  • Harvest bone marrow cells from donor mice (e.g., C57BL/6).

  • Treat donor mice with 5-fluorouracil (5-FU) 4-6 days prior to bone marrow harvest to enrich for hematopoietic stem and progenitor cells.

  • Transduce the bone marrow cells with the JAK2V617F-expressing retrovirus via spinoculation.

  • Lethally irradiate recipient mice (e.g., C57BL/6).

  • Inject the transduced bone marrow cells into the recipient mice via tail vein or retro-orbital injection.

3. Disease Monitoring:

  • Monitor the development of the MPN phenotype by regularly performing complete blood counts (CBCs) to assess red blood cell, white blood cell, and platelet levels.

  • Monitor for signs of splenomegaly by palpation.

4. This compound Administration:

  • Once the MPN phenotype is established (typically 4-6 weeks post-transplantation), randomize mice into treatment and vehicle control groups.

  • Administer this compound daily via oral gavage at predetermined doses.

5. Efficacy Assessment:

  • Hematological Parameters: Perform regular CBCs to assess the effect of this compound on blood cell counts.

  • Splenomegaly: At the end of the study, sacrifice the mice and weigh the spleens.

  • Survival Analysis: Monitor the survival of the mice in each treatment group and generate Kaplan-Meier survival curves.

  • Histopathology: Perform histological analysis of the bone marrow and spleen to assess for changes in cellularity and fibrosis.

  • Allele Burden: Quantify the JAK2V617F allele burden in peripheral blood or bone marrow using techniques such as quantitative PCR.

MPN_Model_Workflow start Start retrovirus Produce JAK2V617F Retrovirus start->retrovirus transduction Transduce Bone Marrow Cells retrovirus->transduction bm_harvest Harvest Donor Bone Marrow bm_harvest->transduction transplantation Transplant into Irradiated Recipient Mice transduction->transplantation disease_dev Monitor MPN Development (4-6 weeks) transplantation->disease_dev treatment Administer this compound (Oral Gavage) disease_dev->treatment assessment Efficacy Assessment treatment->assessment cbc Complete Blood Counts assessment->cbc splenomegaly Spleen Weight assessment->splenomegaly survival Survival Analysis assessment->survival histology Histopathology (BM & Spleen) assessment->histology end End cbc->end splenomegaly->end survival->end histology->end

Diagram 3: Workflow for the JAK2V617F-Induced MPN Model.

These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound and other JAK2 inhibitors. The use of these standardized models will facilitate the generation of comparable and reliable data, ultimately accelerating the development of novel therapies for patients with myeloproliferative neoplasms.

References

Application Notes and Protocols: In Vivo Imaging of Gandotinib Effects on Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gandotinib (formerly LY2784544) is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), with particular activity against the JAK2V617F mutation.[1][2] This mutation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][3] this compound exerts its therapeutic effect by blocking the constitutively active JAK-STAT signaling pathway, which leads to the inhibition of cell proliferation and induction of apoptosis in malignant cells.[1] While the clinical development of this compound has focused on hematological malignancies, its mechanism of action holds promise for the treatment of solid tumors where the JAK-STAT pathway is aberrantly activated.

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of this compound on solid tumor growth using non-invasive imaging techniques. The protocols described herein are based on established preclinical models and imaging modalities, providing a framework for the preclinical assessment of this compound and other JAK2 inhibitors.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in cell proliferation, differentiation, survival, and immunity.[4][5] In many cancers, this pathway is constitutively activated, often due to mutations such as JAK2V617F, leading to uncontrolled cell growth.[2]

This compound is a selective inhibitor of JAK2, which plays a central role in this pathological activation. By binding to the ATP-binding site of the JAK2 kinase domain, this compound prevents the phosphorylation and subsequent activation of downstream STAT proteins. This blockade of the JAK-STAT signaling cascade ultimately leads to a reduction in the transcription of target genes responsible for tumor cell survival and proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding & Receptor Dimerization JAK2 JAK2 Receptor->JAK2 Recruitment & Activation JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization pSTAT_nucleus p-STAT Dimer pSTAT->pSTAT_nucleus Nuclear Translocation This compound This compound This compound->JAK2 Inhibition DNA DNA pSTAT_nucleus->DNA Binds to DNA GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound in Clinical Trials

While preclinical in vivo imaging data for this compound in solid tumors is not publicly available, the following tables summarize the significant clinical efficacy observed in patients with JAK2V617F-mutated myeloproliferative neoplasms. This data provides a benchmark for the anticipated anti-tumor activity of this compound.

Table 1: Overall Response Rates (ORR) in Patients with Myeloproliferative Neoplasms Treated with this compound (120 mg once daily) [3]

Patient Cohort (JAK2V617F-mutated)Overall Response Rate (ORR)
Polycythemia Vera (PV)95%
Essential Thrombocythemia (ET)90.5%
Myelofibrosis (MF)9.1%

Table 2: Symptom Improvement in Patients with Myeloproliferative Neoplasms Treated with this compound [3]

Symptom AssessmentPercentage of Patients with ≥50% Improvement
MPN-Symptom Assessment Form Total Symptom Score (at 1 year)44%
Brief Fatigue Inventory Score (at 1 year)26%

Experimental Protocols

The following protocols provide a detailed methodology for assessing the in vivo effects of this compound on the growth of solid tumors using bioluminescence and fluorescence imaging. These protocols are designed for use in preclinical animal models.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Imaging cluster_analysis Data Analysis A Implant Luciferase-expressing Tumor Cells into Mice B Allow Tumors to Establish (e.g., 5-7 days) A->B C Randomize Mice into Treatment Groups (Vehicle vs. This compound) B->C D Administer this compound (e.g., daily oral gavage) C->D E Perform Baseline Bioluminescence Imaging C->E F Continue Treatment and Perform Longitudinal Imaging (e.g., twice weekly) D->F E->F G Monitor Tumor Volume (Calipers) and Body Weight F->G I Analyze Tumor Growth Curves and Survival Data G->I G->I H Quantify Bioluminescent Signal (Total Flux) H->I J Ex Vivo Analysis (e.g., Immunohistochemistry) I->J

Caption: A typical experimental workflow for in vivo imaging of this compound's effects.

Protocol 1: In Vivo Bioluminescence Imaging (BLI)

Objective: To non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Cancer cell line engineered to express luciferase (e.g., a solid tumor line with known JAK-STAT pathway activation)

  • This compound (formulated for oral administration)

  • Vehicle control

  • D-Luciferin substrate

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture the luciferase-expressing cancer cells under standard conditions.

    • On the day of implantation, harvest and resuspend the cells in a sterile, serum-free medium or PBS.

    • Subcutaneously inject the desired number of cells (e.g., 1 x 10^6) into the flank of each mouse.[6]

  • Tumor Establishment and Group Assignment:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[7]

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) with comparable average tumor volumes.

  • This compound Administration:

    • Prepare the this compound formulation and vehicle control.

    • Administer this compound or vehicle to the respective groups via oral gavage at the predetermined dose and schedule (e.g., once daily).

  • Bioluminescence Imaging:

    • Perform baseline imaging before the first treatment dose.

    • Anesthetize the mice using isoflurane.

    • Administer D-Luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).[8]

    • Wait for the substrate to distribute (typically 5-10 minutes) and place the mice in the imaging chamber.[6][8]

    • Acquire bioluminescence images using the in vivo imaging system. The acquisition time will vary depending on the signal intensity.

    • Repeat the imaging procedure at regular intervals (e.g., twice a week) throughout the study.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumors and quantify the bioluminescent signal (total flux in photons/second).

    • Plot the average bioluminescent signal and tumor volume for each group over time to assess the treatment effect.

    • Monitor animal body weight as a measure of general toxicity.

    • At the end of the study, tumors can be excised for ex vivo analysis (e.g., immunohistochemistry for pSTAT3 to confirm target engagement).[9]

Protocol 2: In Vivo Fluorescence Imaging (FLI)

Objective: To monitor tumor growth and potentially visualize drug distribution using fluorescently labeled cells or agents.

Materials:

  • Immunocompromised mice

  • Cancer cell line expressing a fluorescent protein (e.g., GFP, RFP) or labeled with a near-infrared (NIR) fluorescent dye.

  • This compound

  • Vehicle control

  • In vivo fluorescence imaging system

Procedure:

  • Model Preparation:

    • Follow the same procedure as for BLI for cell culture, implantation, tumor establishment, and group assignment.

  • This compound Administration:

    • Administer this compound or vehicle as described in the BLI protocol.

  • Fluorescence Imaging:

    • Anesthetize the mice.

    • Place the mice in the fluorescence imaging system.

    • Select the appropriate excitation and emission filters for the fluorophore being used.

    • Acquire fluorescence images.

    • Repeat imaging at regular intervals.

  • Data Analysis:

    • Quantify the fluorescent signal intensity from the tumor ROIs.

    • Analyze the data similarly to the BLI protocol to determine the effect of this compound on tumor growth.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound's anti-tumor efficacy in solid tumor models using in vivo imaging. While clinical data in hematological malignancies is promising, these methodologies will be crucial in expanding the therapeutic potential of this compound to other cancer types where the JAK-STAT pathway plays a critical oncogenic role. The use of non-invasive imaging techniques allows for longitudinal monitoring of treatment response, providing valuable pharmacokinetic and pharmacodynamic data to inform further clinical development.

References

Troubleshooting & Optimization

Troubleshooting Inconsistent Gandotinib Results In Vitro: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with Gandotinib (LY2784544).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent results in your in vitro studies of this compound.

1. Why am I seeing variable IC50 values for this compound in my cell-based assays?

Inconsistent IC50 values for this compound can arise from several factors. Here's a checklist of potential causes and solutions:

  • Cell Line Integrity:

    • Misidentified or Cross-Contaminated Cell Lines: Using unauthenticated cell lines is a major source of irreproducible data. It is crucial to regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.

    • Genetic Drift: Continuous passaging of cell lines can lead to genetic changes, altering their sensitivity to inhibitors. Always use cells within a consistent and low passage number range.

  • Assay Conditions:

    • Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent potency of a drug. Ensure you use a consistent seeding density across all experiments.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If you observe a significant shift in IC50 values, consider reducing the serum concentration or using serum-free media for the duration of the drug treatment, if compatible with your cell line.

    • Assay Duration: The incubation time with this compound can influence the observed IC50. A 72-hour incubation is commonly used for cell proliferation assays. Ensure the duration is consistent across experiments.

  • Compound Handling:

    • Solubility Issues: this compound is soluble in DMSO but has low aqueous solubility. Improper dissolution or precipitation upon dilution in aqueous media can lead to inaccurate concentrations. See the detailed protocol below for preparing this compound solutions.

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your this compound stock solution, as this can lead to degradation. Aliquot the stock solution into single-use volumes.

2. My Western blot results for phosphorylated STAT5 (p-STAT5) are inconsistent after this compound treatment. What could be the problem?

Western blotting for phosphorylated proteins requires careful optimization. Here are common troubleshooting steps for inconsistent p-STAT5 results:

  • Sample Preparation:

    • Use of Phosphatase Inhibitors: Phosphatases are enzymes that remove phosphate groups. Their activity can lead to a loss of the p-STAT5 signal. It is essential to include phosphatase inhibitors in your lysis buffer and keep samples on ice.

    • Rapid Cell Lysis: After treatment, lyse the cells quickly to prevent dephosphorylation of your target protein.

  • Western Blot Protocol:

    • Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead.

    • Antibody Quality: Use a phospho-specific antibody that has been validated for its target. Always include a control for total STAT5 to normalize the p-STAT5 signal and ensure that changes are not due to variations in protein loading.

    • Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers (PBS) can interfere with the binding of some phospho-specific antibodies.

3. I'm observing precipitation when I dilute my this compound stock solution in cell culture media. How can I prevent this?

Precipitation of this compound in your cell culture media will lead to inaccurate dosing and inconsistent results. Here are some tips to avoid this:

  • Proper Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock is common. Ensure the compound is fully dissolved. Sonication can aid in dissolution.

  • Stepwise Dilution: When preparing your working concentrations, perform serial dilutions in your cell culture media. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% to avoid solvent-induced cytotoxicity. It is recommended to keep it even lower, for instance, at 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Pre-warmed Media: Adding the drug to pre-warmed media can sometimes help maintain solubility.

4. Why are my biochemical (cell-free) kinase assay results for this compound different from my cell-based assay results?

Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:

  • Cellular Factors: Cell-based assays account for factors not present in a purified system, such as:

    • Cellular ATP Concentration: The concentration of ATP in cells is much higher than what is typically used in biochemical assays. Since this compound is an ATP-competitive inhibitor, this can lead to a rightward shift in the IC50 value (lower apparent potency) in cellular assays.

    • Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular target. Poor permeability can result in lower efficacy in cellular assays.

    • Off-Target Effects: In a cellular context, a compound may have off-target effects that contribute to its overall activity, which would not be observed in a purified kinase assay.

    • Drug Efflux: Cells may actively pump the compound out, reducing its intracellular concentration.

  • Assay Format: The specific format of the biochemical assay (e.g., radiometric, fluorescence-based) can influence the results.

It is important to use both types of assays to get a complete picture of your compound's activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and in different cell lines.

Table 1: this compound IC50 Values Against Purified Kinases

KinaseIC50 (nM)
JAK23
FLT34
FLT425
FGFR232
TYK244
JAK348
TRKB95

Data compiled from MedChemExpress.

Table 2: this compound IC50 Values in Cell-Based Assays

Cell LineAssay TypeTargetIC50 (nM)
Ba/F3JAK2V617F Signalingp-STAT520
Ba/F3Cell Proliferation (JAK2V617F)Cell Viability55
TF-1JAK2 SignalingNot Specified45
Ba/F3IL-3 Stimulated WT JAK2 Signalingp-STAT51183
Ba/F3Cell Proliferation (WT JAK2)Cell Viability1309
NK-92JAK3/JAK1 Heterodimer SignalingNot Specified942
HMC-1.2Cell ViabilityCell Viability2650
ROSA KIT D816VCell ViabilityCell Viability2320

Data compiled from MedChemExpress and a study on human neoplastic mast cell lines.

Experimental Protocols

1. Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.

  • Stock Solution Preparation (10 mM):

    • This compound (LY2784544) has a molecular weight of 469.94 g/mol .

    • To prepare a 10 mM stock solution, weigh out 4.7 mg of this compound powder and dissolve it in 1 mL of 100% DMSO.

    • Vortex or sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (a 1:200 dilution of the stock) and is ideally kept at or below 0.1% (a 1:1000 dilution of the stock).

    • Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.

2. Protocol for Cell Viability (MTS) Assay

This protocol describes a general method for assessing the effect of this compound on the viability of suspension or adherent cells using an MTS assay.

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • For suspension cells, seed the cells in a 96-well plate on the day of the experiment.

    • A typical seeding density is between 5,000 and 10,000 cells per well.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium as described above.

    • Remove the old media from the wells (for adherent cells) and add 100 µL of the media containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition and Incubation:

    • Following the treatment period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your specific cell line.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

3. Protocol for Western Blotting of p-STAT5

This protocol outlines the key steps for detecting the phosphorylation of STAT5 in response to this compound treatment.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

    • After treatment, place the plate on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize for protein loading, the membrane can be stripped of the p-STAT5 antibody and re-probed with an antibody for total STAT5.

Visualizations

JAK2-STAT5_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruits JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Phosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylates STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization Nucleus Nucleus STAT5_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Initiates Transcription This compound This compound This compound->JAK2_active Inhibits

Mitigating Off-Target Cytotoxicity of Gandotinib: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address potential cytotoxicity induced by Gandotinib in non-target cells during pre-clinical experiments. The information provided is based on the known pharmacology of this compound and general principles of kinase inhibitor off-target effects.

Troubleshooting Guide: this compound-Induced Cytotoxicity in Non-Target Cells

This guide is designed to help you identify and resolve issues related to unexpected cell death in your in vitro experiments involving this compound.

1. Issue: Significant decrease in viability of non-target control cell lines upon this compound treatment.

  • Question: We are observing a high level of cytotoxicity in our non-target control cell line (e.g., HEK293T, HUVEC) when treated with this compound at concentrations effective against our target cancer cells. How can we troubleshoot this?

  • Answer: This issue may arise from off-target kinase inhibition or other mechanisms of toxicity. Here is a step-by-step approach to investigate and mitigate this effect:

    • A. Confirm On-Target Potency and Determine Therapeutic Window:

      • First, ensure that the cytotoxic effects are not due to excessively high concentrations of this compound. It is crucial to establish a clear therapeutic window between the effective concentration for your target cells and the concentration causing toxicity in non-target cells.

      • Experimental Protocol: Dose-Response Curve Analysis

        • Cell Plating: Seed your target cancer cells and non-target control cells in parallel in 96-well plates at a predetermined optimal density.

        • Drug Treatment: Treat the cells with a serial dilution of this compound. A common range to start with is 0.01 µM to 10 µM. Include a vehicle-only control (e.g., DMSO).

        • Incubation: Incubate the plates for a period relevant to your experimental endpoint (e.g., 48-72 hours).

        • Viability Assay: Perform a cell viability assay such as MTT, MTS, or a resazurin-based assay.

        • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines. A significant overlap in the IC50 values suggests a narrow therapeutic window and potential for on-target toxicity in non-target cells if they express this compound's primary target, JAK2, or high sensitivity to its off-targets.

    • B. Investigate Mechanisms of Cell Death:

      • Understanding how the non-target cells are dying can provide clues about the underlying mechanism. The two primary modes of cell death are apoptosis and necrosis.

      • Experimental Protocol: Apoptosis vs. Necrosis Assays

        • Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to differentiate between apoptotic (Annexin V positive, PI negative), necrotic (Annexin V negative, PI positive), and late apoptotic/necrotic cells (Annexin V positive, PI positive).

        • Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.[1][2][3][4][5] An increase in caspase activity is a hallmark of apoptosis.

        • Lactate Dehydrogenase (LDH) Release Assay: LDH is released from cells with compromised membrane integrity, a characteristic of necrosis.[6]

    • C. Assess Mitochondrial Health:

      • Mitochondrial dysfunction is a common off-target effect of kinase inhibitors and can lead to cytotoxicity.[7][8][9][10][11]

      • Experimental Protocol: Mitochondrial Toxicity Assays

        • Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease in MMP is an early indicator of mitochondrial-mediated apoptosis.

        • Oxygen Consumption Rate (OCR) Measurement: Use technologies like Seahorse XF Analyzers to measure the OCR of cells treated with this compound. A decrease in OCR can indicate inhibition of the electron transport chain.

    • D. Consider Off-Target Kinase Inhibition:

      • This compound is known to inhibit other kinases besides JAK2, such as FLT3, FLT4, FGFR2, TYK2, and TRKB.[12] If your non-target cells express high levels of these kinases, off-target inhibition could be the cause of cytotoxicity.

      • Troubleshooting Strategy:

        • Expression Analysis: Check the expression levels of this compound's known off-target kinases in your non-target cell line using techniques like RT-qPCR or western blotting.

        • Use of More Selective Inhibitors: If a specific off-target is suspected, treat the cells with a highly selective inhibitor for that kinase to see if it phenocopies the cytotoxicity observed with this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-target kinases. This data is crucial for designing experiments and interpreting results related to off-target effects.

Target KinaseIC50 (nM)Reference
Primary Target
JAK23[12]
JAK2V617F (signaling)20[12]
JAK2V617F (cell proliferation)55[12]
Wild-type JAK2 (signaling)1183[12]
Wild-type JAK2 (cell proliferation)1309[12]
Off-Targets
FLT34[12]
FLT425[12]
FGFR232[12]
TYK244[12]
TRKB95[12]

Visualizing Experimental Workflows and Signaling Pathways

To aid in troubleshooting and understanding the potential mechanisms of this compound-induced cytotoxicity, the following diagrams are provided.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_step1 Step 1: Confirm Therapeutic Window cluster_step2 Step 2: Investigate Cell Death Mechanism cluster_step3 Step 3: Assess Mitochondrial Health cluster_step4 Step 4: Evaluate Off-Target Effects Issue High Cytotoxicity in Non-Target Cells DoseResponse Perform Dose-Response Curve Analysis Issue->DoseResponse CompareIC50 Compare IC50 of Target vs. Non-Target Cells DoseResponse->CompareIC50 ApoptosisNecrosis Annexin V / PI Staining CompareIC50->ApoptosisNecrosis If therapeutic window is narrow or IC50s overlap MMP_Assay Measure Mitochondrial Membrane Potential CompareIC50->MMP_Assay If apoptosis is indicated ExpressionAnalysis Analyze Off-Target Kinase Expression CompareIC50->ExpressionAnalysis If cytotoxicity persists with a clear therapeutic window CaspaseAssay Caspase-3/7 Activity Assay ApoptosisNecrosis->CaspaseAssay LDHAssay LDH Release Assay ApoptosisNecrosis->LDHAssay OCR_Assay Measure Oxygen Consumption Rate MMP_Assay->OCR_Assay SelectiveInhibitor Use More Selective Inhibitors for Comparison ExpressionAnalysis->SelectiveInhibitor

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Gandotinib_Signaling cluster_this compound This compound cluster_targets Kinase Targets cluster_pathways Downstream Signaling & Cellular Effects This compound This compound JAK2 JAK2 (Primary Target) This compound->JAK2 Inhibits FLT3 FLT3 This compound->FLT3 Inhibits FLT4 FLT4 This compound->FLT4 Inhibits FGFR2 FGFR2 This compound->FGFR2 Inhibits TYK2 TYK2 This compound->TYK2 Inhibits TRKB TRKB This compound->TRKB Inhibits STAT_Signaling STAT Signaling JAK2->STAT_Signaling Cell_Proliferation Cell Proliferation FLT3->Cell_Proliferation Angiogenesis Angiogenesis FLT4->Angiogenesis FGFR2->Cell_Proliferation TYK2->STAT_Signaling Neuronal_Survival Neuronal Survival TRKB->Neuronal_Survival STAT_Signaling->Cell_Proliferation Apoptosis Apoptosis STAT_Signaling->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Logical_Flow cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions / Investigations Problem Unexpected Cell Death Cause1 Concentration Too High Problem->Cause1 Cause2 Off-Target Kinase Inhibition Problem->Cause2 Cause3 Mitochondrial Toxicity Problem->Cause3 Cause4 Apoptosis Induction Problem->Cause4 Solution1 Dose-Response Curve Cause1->Solution1 Solution2 Kinase Expression Profiling Cause2->Solution2 Solution3 Mitochondrial Function Assays Cause3->Solution3 Solution4 Caspase Activity Assays Cause4->Solution4

Caption: Logical flow from problem to solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common non-target cell lines used for cytotoxicity screening of kinase inhibitors?

A1: Commonly used non-target cell lines for general cytotoxicity screening include human embryonic kidney cells (HEK293T), human umbilical vein endothelial cells (HUVEC), and normal human dermal fibroblasts (NHDF). The choice of cell line should ideally be relevant to the anticipated clinical setting or known off-target profiles of the drug class.

Q2: At what point in my experiment should I be concerned about off-target cytotoxicity?

A2: You should be concerned if you observe significant cytotoxicity in your non-target control cells at concentrations that are within the therapeutic window for your target cells. A good rule of thumb is to have at least a 10-fold difference between the IC50 in your target cells and the concentration causing toxicity in non-target cells.

Q3: Can the vehicle used to dissolve this compound cause cytotoxicity?

A3: Yes, the vehicle, which is often dimethyl sulfoxide (DMSO), can be cytotoxic at higher concentrations. It is crucial to include a vehicle-only control in all experiments and to ensure that the final concentration of the vehicle is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.5%).

Q4: How can I reduce the off-target effects of this compound in my experiments?

A4: To minimize off-target effects, use the lowest effective concentration of this compound that achieves the desired on-target effect. Additionally, consider the duration of treatment; shorter incubation times may reduce cumulative off-target toxicity. If a specific off-target is identified as the cause of cytotoxicity, and if your experimental design allows, you could consider using a more selective inhibitor if one is available for comparison.

Q5: Are there computational tools to predict potential off-target effects of kinase inhibitors?

A5: Yes, several in silico tools and databases can predict the potential off-target binding profile of small molecules based on their chemical structure. These can be useful for identifying potential off-targets to investigate experimentally. Examples include KinomeScan and online databases that predict kinase inhibitor selectivity.

References

Strategies to minimize Gandotinib variability in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in animal studies involving Gandotinib (LY2784544). The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (LY2784544) is a potent and selective, ATP-competitive inhibitor of the Janus kinase 2 (JAK2) tyrosine kinase.[1] It shows particular potency against the JAK2V617F mutation, which is frequently implicated in the pathogenesis of myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][3][4][5] By inhibiting JAK2, this compound blocks downstream signaling pathways, primarily the STAT5 pathway, which in turn reduces the proliferation of cells driven by the mutated kinase.[1]

Q2: What are the known pharmacokinetic properties of this compound?

While specific pharmacokinetic data from animal studies is not extensively published, a phase 1 clinical trial in human patients provides valuable insights. In humans, the maximum plasma concentration (Cmax) was reached approximately 4 hours after both single and multiple doses. The mean half-life on the first day was about 6 hours.[2][4][5] Notably, the pharmacokinetic parameters in humans showed high variability, with the apparent clearance (CL/F) having a coefficient of variation (CV) of 68% and the apparent volume of distribution (Vz/F) having a CV of 58%.[2] This inherent variability underscores the importance of carefully controlled experimental conditions in animal studies.

Table 1: Human Pharmacokinetic Parameters of this compound (Single Dose, Day 1)

Parameter Mean Value Coefficient of Variation (CV%)
Tmax (Time to Cmax) ~4 hours N/A
t1/2 (Half-life) ~6 hours 43%
CL/F (Apparent Clearance) 80.7 L/h 68%
Vz/F (Apparent Volume of Distribution) 682 L 58%

Data from a Phase 1 study in human patients and may not be directly translatable to animal models.[2]

Q3: What are the primary sources of variability for this compound in animal studies?

Variability in drug exposure during animal studies can stem from multiple sources. For this compound, key areas to control are:

  • Formulation: this compound's solubility and stability in the dosing vehicle are critical. Inconsistent preparation can lead to variable dosing.

  • Animal Species and Strain: Different species and even strains within a species can have significant differences in drug metabolism, particularly in the activity of cytochrome P450 (CYP) enzymes.[6][7][8][9]

  • Biological Factors: The age, sex, health status, and diet of the animals can influence drug absorption, distribution, metabolism, and excretion (ADME).[10] For instance, the anatomy of the gastrointestinal tract can significantly affect the absorption of orally administered drugs.[10]

  • Experimental Procedures: Inconsistencies in dosing technique (e.g., oral gavage), timing of sample collection, and sample processing can introduce significant error.

Factors Influencing this compound Pharmacokinetic Variability cluster_formulation Formulation cluster_animal Animal cluster_procedure Procedure Variability High Pharmacokinetic Variability Formulation Formulation Issues Formulation->Variability Solubility Poor Solubility Stability Vehicle Instability Prep Inconsistent Preparation Animal Animal-Related Factors Animal->Variability Species Species/Strain Metabolism Metabolism (CYP Enzymes) Health Health/Age/Sex/Diet Procedure Procedural Errors Procedure->Variability Dosing Inaccurate Dosing Sampling Inconsistent Sampling Analysis Bioanalytical Issues

Caption: Key contributors to pharmacokinetic variability in animal studies.

Troubleshooting Guides

Problem: I am observing high inter-animal variability in plasma concentrations.

  • Question: Have you standardized your animal population?

    • Answer: Ensure all animals are from the same supplier, strain, and are of a similar age and weight. House animals under identical conditions (diet, light cycle, temperature) and allow for a proper acclimatization period before the study begins. Uncontrolled environmental or biological factors are a major source of variability.[10]

  • Question: Is your formulation preparation and administration technique consistent?

    • Answer: Prepare the formulation as a single batch for each study group to minimize variation. Ensure the formulation is a homogenous solution or suspension before each dose. Use precise, calibrated equipment for administration (e.g., oral gavage needles) and ensure personnel are thoroughly trained to perform the technique consistently.

  • Question: Could differences in metabolism be a factor?

    • Answer: Yes, inter-animal differences in the expression of metabolic enzymes like CYPs can be significant.[8][9] While difficult to control, understanding the primary metabolic pathways of this compound can help in selecting the most appropriate species for your study, ideally one whose metabolic profile closely resembles that of humans.[7]

Problem: My study resulted in unexpectedly low or no measurable drug exposure.

  • Question: Did you confirm the solubility and stability of this compound in your chosen vehicle?

    • Answer: this compound may have limited solubility. It is crucial to visually inspect your formulation for any precipitation before dosing. If precipitation occurs, you may need to adjust the vehicle composition, use sonication, or apply gentle heat as described in the formulation protocols.[1] Also, confirm the stability of this compound in the vehicle over the duration of your dosing period.

  • Question: Was the administration successful?

    • Answer: For oral gavage, improper technique can lead to dosing into the lungs or esophagus, preventing absorption. It is essential to verify the technique. For other routes, ensure the delivery was not compromised.

  • Question: Is the bioanalytical method sensitive enough?

    • Answer: The lower limit of quantification (LLOQ) of your analytical method must be low enough to detect the expected concentrations of this compound in plasma.[11][12] If concentrations are below the LLOQ, the method may require optimization for higher sensitivity.

Experimental Protocols

1. This compound Formulation for In Vivo Studies

Proper formulation is critical to ensure consistent delivery of this compound. The following protocols are recommended for preparing clear, soluble solutions for animal administration.[1]

Table 2: Recommended Vehicle Formulations for this compound

Protocol Component Percentage (by volume) Preparation Steps Solubility
1 DMSO 10% 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add Saline to final volume. ≥ 2.5 mg/mL
PEG300 40%
Tween-80 5%
Saline 45%
2 DMSO 10% 1. Dissolve this compound in DMSO. 2. Add Corn Oil to final volume and mix. ≥ 2.5 mg/mL
Corn Oil 90%

Note: Always prepare fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid dissolution. For sensitive animals, the proportion of DMSO should be kept as low as possible.[1]

2. General Protocol for a Rodent Pharmacokinetic Study

This protocol provides a general framework. Specific details such as dose, animal model, and sampling times should be optimized in pilot studies.

A 1. Animal Preparation - Acclimatize animals - Fast overnight (if required) - Record body weights B 2. Formulation & Dosing - Prepare single batch of formulation - Administer dose (e.g., oral gavage) - Record exact time of dosing A->B C 3. Blood Sampling - Collect samples at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24h) - Use appropriate anticoagulant (e.g., K2EDTA) B->C D 4. Plasma Processing - Centrifuge blood samples (e.g., 4°C) - Harvest plasma into labeled tubes - Store plasma at -80°C until analysis C->D E 5. Bioanalysis - Quantify this compound concentration using a validated LC-MS/MS method D->E F 6. Data Analysis - Calculate PK parameters (AUC, Cmax, Tmax, t1/2) - Assess variability E->F

Caption: Standard workflow for a preclinical pharmacokinetic study.

  • Methodology:

    • Animals: Use young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) of a single sex to reduce variability initially.

    • Acclimatization: Allow at least 3-5 days for animals to acclimate to the facility.

    • Dosing: Based on the specific aims of the study, administer this compound via the intended clinical route (e.g., oral gavage). Doses of 20, 40, or 80 mg/kg have been used in mice.[1]

    • Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) from a suitable vessel (e.g., tail vein or saphenous vein). A typical time course might include pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. The sparse sampling method may be required if sample volume is limited.

    • Sample Processing: Place blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

    • Storage: Store plasma samples at -80°C until bioanalysis.

3. General Bioanalytical Method: HPLC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in plasma due to its high sensitivity and selectivity.[11][12]

  • Methodology Outline:

    • Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (containing an appropriate internal standard) to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.

    • Extraction (if needed): For cleaner samples, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed on the supernatant.[12][13]

    • Chromatography: Inject the final extract onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size). Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

    • Quantification: Construct a calibration curve using standards prepared in blank matrix. The concentration of this compound in the unknown samples is determined by interpolating from this curve. The linear range should cover the expected in vivo concentrations.[11]

JAK-STAT Signaling Pathway Inhibition by this compound Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates JAK2->JAK2 auto-phosphorylation STAT5 STAT5 JAK2->STAT5 phosphorylates P_STAT5 p-STAT5 (Dimerization) STAT5->P_STAT5 Nucleus Nucleus P_STAT5->Nucleus translocates to Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription initiates This compound This compound This compound->JAK2 INHIBITS

Caption: this compound inhibits the JAK-STAT signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Gandotinib and Ruxolitinib for the Treatment of Polycythemia Vera

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for polycythemia vera (PV), a myeloproliferative neoplasm characterized by the overproduction of red blood cells, both Gandotinib (LY2784544) and Ruxolitinib have emerged as significant therapeutic agents. This guide offers a detailed comparison of their mechanisms of action, clinical efficacy, and safety profiles based on available clinical trial data, aimed at providing researchers, scientists, and drug development professionals with a comprehensive overview.

Mechanism of Action: Targeting the JAK/STAT Pathway

Both this compound and Ruxolitinib function as inhibitors of the Janus kinase (JAK) family of enzymes, which are crucial components of the JAK/STAT signaling pathway. This pathway is frequently dysregulated in myeloproliferative neoplasms, often due to a specific mutation known as JAK2V617F, which is present in over 95% of patients with PV.[1] The constitutive activation of the JAK/STAT pathway leads to uncontrolled cell proliferation and the clinical manifestations of the disease.[2]

Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2][3] Its action of down-regulating the overactive signaling of these kinases helps in controlling hematopoiesis and immune function.[4]

This compound is also a potent inhibitor of JAK2 activity, with studies indicating increased potency for the mutated JAK2V617F form.[5][6][7] Preclinical studies have shown that this compound effectively inhibits JAK2V617F-driven signaling and cell proliferation.[1][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization Gene Gene Transcription (Cell Proliferation, Differentiation) pSTAT->Gene 6. Nuclear Translocation Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding This compound This compound This compound->JAK2 Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits

Figure 1: Simplified JAK/STAT Signaling Pathway and Inhibition by this compound and Ruxolitinib.

Clinical Efficacy

Direct head-to-head clinical trial data for this compound versus Ruxolitinib in PV is not available. The comparison is therefore based on data from their respective clinical trials.

Hematocrit Control and Phlebotomy Independence

A primary goal in PV treatment is the control of hematocrit levels to reduce the risk of thrombotic events.[9]

Ruxolitinib , in the pivotal Phase III RESPONSE trial, demonstrated superiority over the best available therapy (BAT) in controlling hematocrit.[9] In this study, 60% of patients treated with Ruxolitinib achieved hematocrit control compared to 20% in the BAT group.[10] Furthermore, the need for phlebotomy was significantly reduced in the Ruxolitinib arm.[9] The RESPONSE-2 trial, which enrolled patients without splenomegaly, also showed that Ruxolitinib was superior to BAT in maintaining hematocrit control.[11]

This compound data from a Phase 2 study in patients with JAK2 V617F-mutated PV showed an overall response rate of 95%.[12] While specific data on hematocrit control and phlebotomy independence from this trial are not detailed in the provided search results, the high overall response rate suggests a significant impact on disease control.

Efficacy EndpointThis compound (Phase 2)Ruxolitinib (RESPONSE Trial)
Overall Response Rate (JAK2 V617F+ PV) 95%[12]Not explicitly reported as a primary endpoint
Hematocrit Control Data not specified60% (vs. 20% with BAT)[10]
Phlebotomy Reduction Data not specifiedSignificantly greater than BAT[9]
Spleen Volume Reduction

Splenomegaly is a common and symptomatic manifestation of PV.

Ruxolitinib demonstrated a significant reduction in spleen volume. In the RESPONSE trial, 38% of patients in the Ruxolitinib group achieved at least a 35% reduction in spleen volume, compared to only 1% in the BAT group.[10]

This compound also showed efficacy in reducing spleen size. A Phase 1 study reported that a ≥50% reduction in palpable spleen length was observed in 20 out of 32 evaluable patients with myeloproliferative neoplasms at any time during therapy.[5][6][7]

Efficacy EndpointThis compound (Phase 1)Ruxolitinib (RESPONSE Trial)
≥35% Spleen Volume Reduction Data not specified in this format38% (vs. 1% with BAT)[10]
≥50% Palpable Spleen Length Reduction 62.5% (20/32 patients)[5][6][7]Data not specified in this format
Symptom Improvement

Patients with PV often experience a significant symptom burden, including fatigue, pruritus (itching), and night sweats.

Ruxolitinib showed a marked improvement in PV-related symptoms. In the RESPONSE trial, 49% of patients treated with Ruxolitinib experienced at least a 50% reduction in their total symptom score at week 32, compared to 5% in the BAT group.[9]

This compound also demonstrated a positive impact on symptoms. In a Phase 1 study, a ≥50% reduction in the Total Symptom Score was observed in 52% (11/21) of patients receiving ≥120 mg at 12 weeks and 43% (6/14) at 24 weeks.[5][6][7] A Phase 2 study reported that at the 1-year mark, 44% of patients had a ≥50% improvement in the MPN-Symptom Assessment Form Total Symptom Score.[12]

Efficacy EndpointThis compound (Phase 1/2)Ruxolitinib (RESPONSE Trial)
≥50% Reduction in Total Symptom Score 52% at 12 weeks (Phase 1)[5][6][7], 44% at 1 year (Phase 2)[12]49% at 32 weeks[9]

Experimental Protocols

Ruxolitinib: RESPONSE Trial (NCT01243944)

The RESPONSE trial was a randomized, open-label, Phase 3 study.[10]

  • Patient Population: Patients with PV who were resistant to or intolerant of hydroxyurea, required phlebotomy, and had splenomegaly.[10][13]

  • Intervention: Patients were randomized 1:1 to receive either Ruxolitinib or the best available therapy (BAT).[10]

  • Primary Endpoint: A composite of the proportion of patients who achieved both hematocrit control (without phlebotomy) and a ≥35% reduction in spleen volume at week 32.[10]

RESPONSE_Trial_Workflow Patient_Pool PV Patients (Resistant/Intolerant to Hydroxyurea, Phlebotomy-Dependent, Splenomegaly) Randomization Randomization (1:1) Patient_Pool->Randomization Ruxolitinib_Arm Ruxolitinib Treatment Randomization->Ruxolitinib_Arm BAT_Arm Best Available Therapy (BAT) Randomization->BAT_Arm Endpoint_Analysis Primary Endpoint Analysis (Week 32) Ruxolitinib_Arm->Endpoint_Analysis BAT_Arm->Endpoint_Analysis

Figure 2: Workflow of the RESPONSE Clinical Trial.
This compound: Phase 1 and 2 Trials

The clinical development of this compound included Phase 1 and Phase 2 studies.

  • Phase 1 Study (NCT01134120): This was a standard 3+3 dose-escalation study to determine the maximum tolerated dose (MTD), safety, and tolerability of this compound in patients with JAK2V617F-positive myelofibrosis, essential thrombocythemia, or polycythemia vera.[5][6][7]

  • Phase 2 Study: A multicenter, single-arm, outpatient study evaluated the efficacy, safety, and pharmacokinetics of this compound (120 mg once daily) in patients with PV, essential thrombocythemia, and myelofibrosis.[12]

Safety and Tolerability

Ruxolitinib

In the RESPONSE trial, Ruxolitinib was generally well-tolerated.[4] The most common non-hematologic adverse events included headache, diarrhea, pruritus, and fatigue.[3] Hematologic adverse events were primarily grade 1 or 2.[3] An increase in herpes zoster infections was noted in the Ruxolitinib group compared to the standard-therapy group (6% vs. 0%), though all cases were grade 1 or 2.[10] Notably, a lower rate of thromboembolic events was observed in the Ruxolitinib arm compared to the BAT arm.[9][10]

This compound

In the Phase 1 study, the most common treatment-emergent adverse events were diarrhea (55.3%) and nausea (42.1%), which were mostly grade 1 in severity.[5][6] The maximum tolerated dose was determined to be 120 mg daily, with dose-limiting toxicities being an increase in blood creatinine or hyperuricemia at higher doses.[5][6][7] The most frequent Grade 3 or 4 treatment-emergent adverse events considered related to this compound in the Phase 2 study were anemia (11.6%), hyperuricemia (3.2%), fatigue (2.9%), diarrhea (2.2%), and thrombocytopenia (2.2%).[12]

Adverse Event ProfileThis compoundRuxolitinib
Common Non-Hematologic AEs Diarrhea, Nausea[5][6]Headache, Diarrhea, Pruritus, Fatigue[3]
Common Grade 3/4 Hematologic AEs Anemia, Thrombocytopenia[12]Primarily Grade 1/2[3]
Dose-Limiting Toxicities Increased blood creatinine, Hyperuricemia[5][6][7]Not specified as dose-limiting in RESPONSE trial
Thromboembolic Events Data not specifiedLower rate than BAT[9][10]
Other Notable AEs -Herpes zoster infections[10]

Conclusion

Both this compound and Ruxolitinib have demonstrated significant clinical activity in patients with polycythemia vera by targeting the underlying dysregulation of the JAK/STAT pathway. Ruxolitinib, with its robust Phase 3 data, has established itself as a standard of care for patients who are intolerant or resistant to hydroxyurea. It has shown clear benefits in controlling hematocrit, reducing spleen size, and improving symptoms.

This compound has also shown promising efficacy in earlier phase trials, with high overall response rates and notable symptom improvement in patients with JAK2 V617F-mutated PV. Its development represents a continued effort to provide effective therapeutic options for this patient population. Further clinical investigation, including potential comparative trials, would be necessary to definitively establish the relative efficacy and safety of this compound in relation to Ruxolitinib. For now, the choice of therapy will be guided by the extensive data available for Ruxolitinib and the ongoing clinical evaluation of newer agents like this compound.

References

Navigating the Treatment Landscape of Ruxolitinib-Resistant Myeloproliferative Neoplasms: A Comparative Analysis of Gandotinib and Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to ruxolitinib in patients with myeloproliferative neoplasms (MPNs) presents a significant clinical challenge. This guide provides a comparative analysis of Gandotinib (LY2784544), a selective JAK2 inhibitor, and other therapeutic alternatives, supported by experimental data to inform ongoing research and development in this critical area.

Myeloproliferative neoplasms are a group of chronic hematologic malignancies characterized by the overproduction of one or more types of blood cells. The discovery of the JAK2 V617F mutation as a key driver in many MPNs led to the development of JAK inhibitors, with ruxolitinib being a first-line therapy that provides significant benefits in reducing spleen size and symptom burden. However, a substantial number of patients develop resistance or intolerance to ruxolitinib, necessitating effective second-line treatment options.

This guide focuses on this compound, a potent and selective small-molecule inhibitor of JAK2, and compares its efficacy in the context of other JAK inhibitors that have been evaluated in ruxolitinib-resistant or -intolerant MPN patient populations, including fedratinib, pacritinib, and momelotinib.

Comparative Efficacy in Ruxolitinib-Resistant/Intolerant MPNs

The following tables summarize the key efficacy data from clinical trials of this compound and other JAK inhibitors in patients with MPNs who have been previously treated with ruxolitinib. It is important to note that the data are from separate, non-head-to-head trials, and direct comparisons should be made with caution.

Table 1: Spleen Volume Reduction (SVR) in Ruxolitinib-Resistant/Intolerant Myelofibrosis

DrugTrialPatient PopulationSVR ≥35%
This compound (LY2784544) Phase 2Ruxolitinib-pretreated MPNData not specifically reported for this endpoint
Fedratinib JAKARTA-2Ruxolitinib-resistant/intolerant MF30%
Pacritinib PERSIST-2Ruxolitinib-experienced MF with thrombocytopenia18% (combined pacritinib arms)
Momelotinib SIMPLIFY-2Ruxolitinib-treated MF7%

Table 2: Symptom Response in Ruxolitinib-Resistant/Intolerant Myelofibrosis

DrugTrialPatient PopulationTotal Symptom Score (TSS) Reduction ≥50%
This compound (LY2784544) Phase 2Ruxolitinib-pretreated MPN44% (≥50% improvement in MPN-SAF TSS at 1 year in the overall study population)[1]
Fedratinib JAKARTA-2Ruxolitinib-resistant/intolerant MF27%
Pacritinib PERSIST-2Ruxolitinib-experienced MF with thrombocytopenia25% (combined pacritinib arms)
Momelotinib SIMPLIFY-2Ruxolitinib-treated MFData not specifically reported for this endpoint

Table 3: Overall Response Rate (ORR) in Ruxolitinib-Pretreated MPNs

DrugTrialPatient PopulationOverall Response Rate (ORR)
This compound (LY2784544) Phase 2Ruxolitinib-pretreated MPN3.3%[1]

Note: The ORR for this compound is a broader endpoint and not directly comparable to the specific SVR and TSS endpoints reported for the other agents.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assessments used in the clinical trials cited.

Spleen Volume Assessment

Spleen volume is a key efficacy endpoint in MPN clinical trials and is typically assessed using imaging techniques.

  • Methodology: Spleen volume is measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points (e.g., end of cycle 6). The total spleen volume is calculated using specialized software by summing the areas of sequential transverse images. A spleen volume reduction of ≥35% from baseline is a common primary endpoint.

Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF)

The MPN-SAF is a validated patient-reported outcome tool used to measure the severity of MPN-related symptoms.

  • Methodology: The MPN-SAF Total Symptom Score (TSS) is calculated from a 10-item questionnaire where patients rate the severity of their symptoms (e.g., fatigue, abdominal discomfort, night sweats, itching, bone pain) on a scale from 0 (absent) to 10 (worst imaginable). A reduction of ≥50% in the TSS from baseline is considered a clinically significant response.

JAK2 V617F Allele Burden Quantification

Quantification of the JAK2 V617F mutant allele burden is a common exploratory endpoint to assess molecular response.

  • Methodology: DNA is extracted from peripheral blood or bone marrow samples. The percentage of the JAK2 V617F allele is quantified using a highly sensitive and specific quantitative polymerase chain reaction (qPCR) assay. This assay uses allele-specific primers or probes to differentiate between the wild-type and mutant alleles.

Signaling Pathways and Mechanisms of Resistance

Understanding the underlying signaling pathways is critical for developing novel therapeutic strategies.

JAK-STAT Signaling in MPNs and Ruxolitinib Resistance JAK-STAT Signaling and Ruxolitinib Resistance Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms Cytokine Receptor Cytokine Receptor JAK2 (V617F) JAK2 (V617F) Cytokine Receptor->JAK2 (V617F) Activates STAT5 STAT5 JAK2 (V617F)->STAT5 Phosphorylates PI3K PI3K JAK2 (V617F)->PI3K Activates MAPK MAPK JAK2 (V617F)->MAPK Activates STAT5-P STAT5-P STAT5->STAT5-P Dimerizes Gene Transcription Gene Transcription STAT5-P->Gene Transcription Translocates to Nucleus AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival ERK ERK MAPK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Gene Transcription->Cell Proliferation Drives Cytokine Cytokine Cytokine->Cytokine Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 (V617F) Inhibits JAK2 Persister Cells JAK2 Persister Cells Activation of Alternative Pathways Activation of Alternative Pathways This compound This compound This compound->JAK2 (V617F) Inhibits Alternative JAK Inhibitors Alternative JAK Inhibitors Alternative JAK Inhibitors->JAK2 (V617F) Inhibit

Caption: JAK-STAT pathway in MPNs and mechanisms of ruxolitinib resistance.

The constitutive activation of the JAK2 kinase, often due to the V617F mutation, drives the downstream STAT signaling pathway, leading to uncontrolled cell proliferation. Ruxolitinib inhibits JAK2, but resistance can emerge through various mechanisms, including the persistence of JAK2 signaling in certain cell populations and the activation of alternative pro-survival pathways such as the PI3K/AKT and MAPK/ERK pathways. This compound and other second-line JAK inhibitors aim to overcome this resistance by also targeting the JAK2 kinase.

Experimental Workflow

Drug Efficacy Evaluation Workflow Workflow for Evaluating Efficacy of Novel JAK Inhibitors Patient Recruitment Patient Recruitment (Ruxolitinib-Resistant MPN) Baseline Assessment Baseline Assessment - Spleen Volume (MRI/CT) - Symptom Score (MPN-SAF) - JAK2 V617F Allele Burden Patient Recruitment->Baseline Assessment Treatment Treatment with Investigational Agent (e.g., this compound) Baseline Assessment->Treatment Follow-up Assessments Follow-up Assessments (e.g., End of Cycle 6, 1 Year) Treatment->Follow-up Assessments Safety Assessment Safety and Tolerability Assessment Treatment->Safety Assessment Efficacy Endpoints Efficacy Endpoints Follow-up Assessments->Efficacy Endpoints SVR >= 35% SVR >= 35% Efficacy Endpoints->SVR >= 35% TSS Reduction >= 50% TSS Reduction >= 50% Efficacy Endpoints->TSS Reduction >= 50% Allele Burden Reduction Allele Burden Reduction Efficacy Endpoints->Allele Burden Reduction

Caption: A typical workflow for a clinical trial evaluating a new JAK inhibitor.

The evaluation of new therapies for ruxolitinib-resistant MPNs follows a structured clinical trial workflow. This begins with the recruitment of eligible patients, followed by comprehensive baseline assessments. After a defined treatment period, follow-up assessments are conducted to evaluate the primary and secondary efficacy endpoints, as well as the safety profile of the investigational drug.

Conclusion

The management of ruxolitinib-resistant myeloproliferative neoplasms remains a significant challenge. While direct comparative data is limited, the available evidence suggests that second-line JAK inhibitors, including this compound, fedratinib, pacritinib, and momelotinib, offer potential therapeutic options for this patient population. This compound, as a selective JAK2 inhibitor, has demonstrated activity in ruxolitinib-pretreated patients. However, the reported overall response rate is modest, and further studies with more specific endpoints are needed to fully delineate its efficacy in comparison to other available agents. The continued investigation into novel therapeutic strategies and a deeper understanding of resistance mechanisms are paramount to improving outcomes for patients with advanced MPNs.

References

The Synergistic Potential of Gandotinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a lack of publicly available preclinical or clinical data demonstrating the synergistic effects of Gandotinib (LY2784544) in combination with other chemotherapy agents. Existing research has primarily focused on its efficacy and safety as a monotherapy for myeloproliferative neoplasms (MPNs). This guide, intended for researchers, scientists, and drug development professionals, will therefore provide a comprehensive overview of this compound's mechanism of action and explore its theoretical potential for synergistic combinations. Furthermore, we will propose a general experimental framework for investigating such synergies in a laboratory setting.

This compound: A Potent JAK2 Inhibitor

This compound is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] Specifically, it shows increased potency for the JAK2V617F mutation, a key driver in the pathogenesis of Philadelphia-chromosome negative MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4] The JAK2V617F mutation leads to constitutive activation of the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of tumor cells in these hematologic malignancies.[2] By inhibiting JAK2V617F, this compound aims to block this aberrant signaling and induce apoptosis in malignant cells.[2]

Clinical trials have evaluated this compound as a monotherapy, with a maximum tolerated dose established at 120 mg daily.[3][5] These studies have shown clinical improvement in a significant portion of MPN patients.[3]

The JAK-STAT Signaling Pathway and this compound's Mechanism of Action

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and proliferation. This compound targets the JAK2 kinase, a central component of this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT (inactive) JAK2->STAT 3. Phosphorylation STAT_P p-STAT (active) STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Theoretical Synergistic Combinations

Given this compound's targeted mechanism, it holds theoretical potential for synergistic effects when combined with other chemotherapy agents that act on different cellular pathways. Such combinations could enhance anti-tumor activity and potentially overcome drug resistance.

Drug Class Mechanism of Action Rationale for Synergy with this compound
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin)Induce DNA damage, leading to cell cycle arrest and apoptosis.By inhibiting the pro-survival signals from the JAK-STAT pathway, this compound may lower the threshold for apoptosis induced by DNA damage, leading to a more robust anti-cancer effect.
Mitotic Inhibitors (e.g., Paclitaxel, Vincristine)Interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.Combining a cell cycle-specific agent with a signaling inhibitor like this compound could target both proliferating and quiescent cancer cells, potentially leading to a more comprehensive tumor cell kill.
BCL-2 Inhibitors (e.g., Venetoclax)Promote apoptosis by inhibiting the anti-apoptotic protein BCL-2.The JAK-STAT pathway can upregulate anti-apoptotic proteins. Concurrent inhibition of JAK2 and BCL-2 could create a potent pro-apoptotic signal, leading to enhanced cancer cell death.
Other Kinase Inhibitors (e.g., PI3K/mTOR inhibitors)Target parallel or downstream signaling pathways that also contribute to cancer cell proliferation and survival.Dual blockade of multiple key signaling pathways could prevent compensatory signaling and the development of resistance, resulting in a more durable response.

Proposed Experimental Protocol for Assessing Synergy

The following is a generalized workflow for evaluating the synergistic potential of this compound with a hypothetical chemotherapy agent, "Compound X," in a cancer cell line model.

Experimental_Workflow cluster_setup Experimental Setup cluster_combination Combination Studies cluster_analysis Data Analysis and Confirmation A 1. Cell Line Selection (e.g., JAK2V617F-positive cell line) B 2. Single Agent Dose-Response - Determine IC50 for this compound - Determine IC50 for Compound X A->B C 3. Combination Treatment - Treat cells with a matrix of This compound and Compound X concentrations B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Synergy Analysis - Calculate Combination Index (CI) using Chou-Talalay method D->E F 6. Western Blot Analysis - Assess changes in key signaling proteins (e.g., p-STAT, cleaved PARP) E->F

Caption: A generalized workflow for assessing drug synergy in vitro.

Detailed Methodologies:
  • Cell Culture: A human cancer cell line with a known JAK2 mutation (e.g., HEL 92.1.7) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

  • Single-Agent IC50 Determination:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with serial dilutions of either this compound or Compound X.

    • Following a 72-hour incubation, cell viability is assessed using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.

    • The half-maximal inhibitory concentration (IC50) for each agent is calculated using non-linear regression analysis.

  • Combination Treatment and Viability Assay:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a matrix of concentrations of this compound and Compound X, both above and below their respective IC50 values.

    • After 72 hours, cell viability is measured.

  • Synergy Analysis:

    • The combination index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn.

    • CI values are interpreted as follows:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

  • Mechanism of Synergy Confirmation (Western Blot):

    • Cells are treated with this compound, Compound X, and the combination at synergistic concentrations for a specified time (e.g., 24 hours).

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key proteins (e.g., total STAT3, phosphorylated STAT3, total PARP, cleaved PARP, and a loading control like GAPDH).

    • Changes in protein expression and phosphorylation status are analyzed to confirm the on-target effects of the drug combination.

Conclusion

While direct evidence for the synergistic effects of this compound with other chemotherapies is currently unavailable, its well-defined mechanism of action as a JAK2 inhibitor provides a strong rationale for investigating such combinations. The proposed experimental framework offers a starting point for researchers to explore these potential synergies, which could ultimately lead to more effective treatment strategies for patients with myeloproliferative neoplasms and potentially other cancers driven by aberrant JAK-STAT signaling. Further preclinical studies are warranted to validate these theoretical combinations and pave the way for future clinical investigation.

References

Validating Gandotinib's Efficacy in Inhibiting STAT5 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gandotinib (LY2784544), a potent and selective JAK2 inhibitor, with other commercially available JAK2 inhibitors. The focus of this analysis is the validation of this compound's ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical downstream mediator of the JAK2 signaling pathway. The aberrant activation of the JAK2-STAT5 pathway is a hallmark of various myeloproliferative neoplasms (MPNs), making it a key therapeutic target.

Comparative Efficacy in Inhibiting STAT5 Phosphorylation

This compound has demonstrated potent inhibition of JAK2V617F-driven signaling, which directly leads to the phosphorylation of STAT5.[1][2][3] Experimental data from multiple studies provide a basis for comparing its efficacy against other well-established JAK2 inhibitors, such as Ruxolitinib and Fedratinib.

A key study characterizing this compound revealed that in cell-based assays measuring the inhibition of STAT5 phosphorylation, this compound was equipotent to Ruxolitinib.[4] The half-maximal inhibitory concentration (IC50) for this compound's inhibition of JAK2V617F-driven signaling in Ba/F3 cells has been reported to be 20 nM.[1][3]

The following table summarizes the available quantitative data for the inhibition of STAT5 phosphorylation and cell proliferation by this compound and its alternatives.

InhibitorTarget Cell LineAssayIC50 ValueReference
This compound (LY2784544) Ba/F3-JAK2V617FJAK2V617F-driven signaling (pSTAT5)20 nM[1][3]
This compound (LY2784544) Ba/F3-JAK2V617FCell Proliferation55 nM[1]
Ruxolitinib Ba/F3-EPOR-JAK2V617FCell Proliferation126 nM
Ruxolitinib SET2pSTAT5 Inhibition14 nM
Fedratinib SET2pSTAT5 Inhibition672 nM
Fedratinib Ruxolitinib-resistant BaF3-JAK2V617FCell Proliferation1552 nM
Fedratinib Ruxolitinib-sensitive BaF3-JAK2V617FCell Proliferation650 nM

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental process for validating the inhibition of STAT5 phosphorylation, the following diagrams are provided.

JAK2_STAT5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization pJAK2 pJAK2 (Active) JAK2->pJAK2 3. Autophosphorylation STAT5_dimer STAT5 Dimer pJAK2->STAT5_dimer 4. STAT5 Recruitment & Phosphorylation pSTAT5_dimer pSTAT5 Dimer STAT5_dimer->pSTAT5_dimer GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT5_dimer->GeneTranscription 5. Nuclear Translocation This compound This compound This compound->pJAK2 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Culture Culture Ba/F3-JAK2V617F cells Treat Treat cells with varying concentrations of this compound and other JAK2 inhibitors Culture->Treat Harvest Harvest cells and prepare lysates Treat->Harvest WB Western Blot for pSTAT5/STAT5 Harvest->WB FC Flow Cytometry for pSTAT5 Harvest->FC Quantify Quantify pSTAT5 levels WB->Quantify FC->Quantify IC50 Determine IC50 values Quantify->IC50

Caption: Experimental workflow for validating the inhibition of STAT5 phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Western Blotting for Phospho-STAT5 (pSTAT5)

This protocol is designed to qualitatively and semi-quantitatively assess the levels of phosphorylated STAT5 in cell lysates.

  • Cell Culture and Treatment:

    • Culture Ba/F3 cells expressing the JAK2V617F mutation in appropriate media.

    • Seed the cells at a density of 1 x 10^6 cells/mL in 6-well plates.

    • Treat the cells with a range of concentrations of this compound or other JAK2 inhibitors for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT5.

Flow Cytometry for Phospho-STAT5 (pSTAT5)

This protocol allows for the quantitative analysis of pSTAT5 levels in individual cells.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for Western blotting.

  • Cell Fixation and Permeabilization:

    • Harvest the treated cells by centrifugation.

    • Fix the cells with 1.5% paraformaldehyde for 10 minutes at room temperature.

    • Permeabilize the cells by adding ice-cold 90% methanol and incubating on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with staining buffer (PBS with 2% FBS).

    • Resuspend the cells in the staining buffer.

    • Add a fluorescently labeled antibody specific for phospho-STAT5 (e.g., Alexa Fluor 647 conjugated).

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with staining buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in staining buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of pSTAT5 in the treated and control cell populations.

    • The percentage of pSTAT5-positive cells can also be quantified.

Conclusion

References

Cross-reactivity profile of Gandotinib against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Gandotinib (LY2784544), a potent Janus kinase 2 (JAK2) inhibitor, against a panel of kinases. Its performance is benchmarked against other clinically relevant JAK inhibitors, supported by experimental data to inform research and development decisions.

Executive Summary

This compound is a selective inhibitor of JAK2, with demonstrated activity against the V617F mutant form, a key driver in myeloproliferative neoplasms (MPNs). While exhibiting high potency for JAK2, this compound also displays off-target activity against a range of other kinases. This guide presents a comprehensive analysis of its kinase inhibition profile in comparison to other JAK inhibitors such as Ruxolitinib, Tofacitinib, and Momelotinib. Understanding this selectivity is crucial for predicting both on-target efficacy and potential off-target liabilities.

Comparative Kinase Inhibition Profile

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and selected comparator JAK inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: Inhibition of Janus Kinase (JAK) Family Members

KinaseThis compound (IC50, nM)Ruxolitinib (IC50, nM)Tofacitinib (IC50, nM)Momelotinib (IC50, nM)
JAK1243.311211
JAK232.82018
JAK348>4001.6155
TYK244195017

Data compiled from publicly available sources.

Table 2: Off-Target Kinase Inhibition Profile of this compound

KinaseThis compound (IC50, nM)
FLT34
FLT425
FGFR232
TRKB95

This table highlights some of the known off-target activities of this compound. A broader kinome scan would provide a more complete profile.[1]

Experimental Methodologies

The data presented in this guide were generated using established in vitro kinase activity assays. The following are representative protocols for the key experimental methods employed.

Biochemical Kinase Assays (e.g., LANCE® Ultra Kinase Assays, Fluorescence Polarization)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LANCE® Ultra, utilize a europium chelate-labeled antibody that recognizes the phosphorylated substrate and a ULight™-labeled peptide substrate. Inhibition of the kinase prevents phosphorylation of the substrate, leading to a decrease in the FRET signal.

Fluorescence Polarization (FP) assays measure the change in the tumbling rate of a fluorescently labeled phosphopeptide tracer. When the tracer is bound to a larger antibody, its tumbling is slow, and the emitted light is highly polarized. Kinase activity produces unlabeled phosphopeptides that compete with the tracer for antibody binding, leading to a decrease in polarization.[2][3][4][5][6]

Generalized Protocol (LANCE® Ultra):

  • Kinase Reaction: The kinase, a ULight™-labeled substrate peptide, and ATP are combined in a reaction buffer in the wells of a microplate. Test compounds (e.g., this compound) at various concentrations are added.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic phosphorylation.

  • Termination and Detection: The reaction is stopped by the addition of EDTA. A europium-labeled anti-phospho-substrate antibody in detection buffer is then added.

  • Signal Measurement: After another incubation period (e.g., 60 minutes), the plate is read on a TR-FRET-capable plate reader, measuring the emission at 665 nm following excitation at 320 or 340 nm.[7][8][9][10][11]

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Kinase Assays (e.g., AlphaScreen® SureFire® p-STAT5 Assay)

These assays measure the inhibition of a specific signaling event downstream of a target kinase within a cellular context.

Principle: The AlphaScreen® SureFire® assay is a bead-based immunoassay that quantifies the level of a phosphorylated protein in cell lysates.[12][13][14][15] In the context of JAK inhibitors, this often involves measuring the phosphorylation of STAT proteins.

Generalized Protocol (p-STAT5):

  • Cell Culture and Treatment: Cells expressing the target kinase (e.g., JAK2) are cultured and then treated with various concentrations of the inhibitor (e.g., this compound) for a specified time.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including the target phosphoprotein.

  • Immunoassay: The cell lysate is incubated with AlphaLISA® acceptor beads conjugated to an antibody specific for the phosphorylated form of the target protein (e.g., p-STAT5) and donor beads conjugated to an antibody that recognizes a different epitope on the same protein.

  • Signal Detection: In the presence of the target phosphoprotein, the beads are brought into proximity. Upon excitation of the donor beads, a singlet oxygen is released, which triggers a chemiluminescent signal from the acceptor beads. The signal is measured on an AlphaScreen-capable plate reader.

  • Data Analysis: IC50 values are determined by plotting the inhibitor concentration against the luminescence signal and fitting the data to a dose-response curve.

Signaling Pathway Visualizations

The following diagrams illustrate the primary signaling pathway targeted by this compound and pathways affected by its off-target activities.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene_Transcription Gene Transcription pSTAT->Gene_Transcription Translocation This compound This compound This compound->JAK2 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine Binding

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound on JAK2.

Off_Target_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects FLT3 FLT3 PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK FGFR2 FGFR2 FGFR2->PI3K_Akt FGFR2->RAS_MAPK Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation This compound This compound This compound->FLT3 Inhibition This compound->FGFR2 Inhibition FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 FGF FGF FGF->FGFR2

Caption: Off-target inhibition of FLT3 and FGFR2 signaling pathways by this compound.

Conclusion

This compound is a potent JAK2 inhibitor with a distinct cross-reactivity profile. While highly active against its primary target, it also demonstrates inhibitory activity against other kinases, including FLT3 and FGFR2, at nanomolar concentrations. This off-target activity may contribute to both the therapeutic efficacy and the adverse effect profile of the compound. The comparative data presented herein underscore the importance of comprehensive kinase profiling in the development of targeted therapies. Researchers and clinicians should consider this selectivity profile when designing experiments and interpreting clinical data for this compound and other JAK inhibitors.

References

Comparative Efficacy of Gandotinib in JAK2 Exon 12 Mutated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gandotinib's performance against other JAK inhibitors in the context of myeloproliferative neoplasms (MPNs) driven by JAK2 exon 12 mutations. This document summarizes available preclinical data, details experimental methodologies, and visualizes key cellular pathways and workflows to aid in drug development and research decisions.

Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of one or more types of blood cells. While the JAK2 V617F mutation is the most common driver of these disorders, mutations in exon 12 of the JAK2 gene represent a distinct molecular subtype, predominantly found in patients with polycythemia vera (PV). These mutations lead to the constitutive activation of the JAK-STAT signaling pathway, promoting cell proliferation and survival. This compound (formerly LY2784544), a potent inhibitor of JAK2, has shown promise in treating MPNs. This guide evaluates its efficacy in the specific context of JAK2 exon 12 mutated cells and compares it with other commercially available JAK inhibitors.

Comparative Inhibitory Activity of JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other JAK inhibitors against various kinases. It is important to note the potent inhibition of JAK2 by this compound. While direct comparative data for JAK2 exon 12 mutations are limited in the public domain, this compound has been described as an effective modulator for a wide range of JAK2 mutations, including exon 12 variants.[1]

DrugTarget KinaseIC50 (nM)
This compound JAK2 3 [2][3]
JAK2 V617F~20 (cellular assay)
FLT34[2]
TYK244[2]
RuxolitinibJAK12.7 - 3.3[4][5]
JAK22.8 - 4.5[4][5]
JAK3332 - 428[4][6]
FedratinibJAK23[7][8][9]
FLT315[8][9]
JAK1~105
JAK3>1000
MomelotinibJAK111[6][10][11]
JAK218[6][10][11]
JAK3155[6][10][11]
ACVR1-
PacritinibJAK223 (wild-type), 19 (V617F)[12]
FLT322[12]
JAK11280[13]
JAK3520[13]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK2 signaling pathway and a typical experimental workflow for assessing drug efficacy.

JAK2_Signaling_Pathway JAK2 Signaling Pathway in Myeloproliferative Neoplasms cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., EpoR) JAK2_Exon12_Mutation JAK2 (Exon 12 Mutant) Cytokine_Receptor->JAK2_Exon12_Mutation Activates Cytokine Cytokine (e.g., EPO) Cytokine->Cytokine_Receptor Binds STAT5 STAT5 JAK2_Exon12_Mutation->STAT5 Phosphorylates pSTAT5 pSTAT5 JAK2_Exon12_Mutation->pSTAT5 Dimerization pSTAT5->Dimerization Dimerizes Nucleus Nucleus Dimerization->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression This compound This compound This compound->JAK2_Exon12_Mutation Inhibits

Caption: JAK2 signaling pathway initiated by cytokine binding, leading to STAT5 phosphorylation and subsequent gene expression promoting cell growth. This compound acts as an inhibitor of the mutated JAK2 protein.

Experimental_Workflow Experimental Workflow for Efficacy Assessment cluster_assays Efficacy Assays Cell_Culture Culture JAK2 Exon 12 Mutated Cells Drug_Treatment Treat with this compound or Alternative Inhibitor Cell_Culture->Drug_Treatment Incubation Incubate for Defined Period Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT/MTS) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Western_Blot Western Blot (pSTAT5, STAT5) Incubation->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Compare Efficacy Data_Analysis->Comparison

Caption: A generalized workflow for in vitro evaluation of JAK inhibitor efficacy, from cell culture to comparative data analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of JAK inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Plating: Seed JAK2 exon 12 mutated cells (e.g., Ba/F3 cells engineered to express a specific exon 12 mutation) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or an alternative inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

STAT5 Phosphorylation Western Blot

This technique is used to measure the inhibition of the JAK-STAT signaling pathway by assessing the phosphorylation status of STAT5, a key downstream target of JAK2.

  • Cell Lysis: After treatment with the inhibitors for a specified time, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5). Subsequently, probe with a primary antibody for total STAT5 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5, indicating the level of pathway inhibition.

Apoptosis Assay (Annexin V Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with an inhibitor.

  • Cell Treatment: Treat JAK2 exon 12 mutated cells with the inhibitors at various concentrations for a defined period.

  • Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Conclusion

This compound is a potent JAK2 inhibitor with a promising profile for the treatment of myeloproliferative neoplasms. While direct, quantitative preclinical data on its efficacy specifically against JAK2 exon 12 mutated cells is not extensively available in published literature, its known potent inhibition of JAK2 and its characterization as a modulator of a wide range of JAK2 mutations suggest it is a strong candidate for further investigation in this specific patient population.[1] The comparative data presented here for other JAK inhibitors, primarily in the context of the more common JAK2 V617F mutation, provides a benchmark for future studies. The experimental protocols outlined provide a framework for researchers to conduct their own comparative efficacy studies to further elucidate the therapeutic potential of this compound and other inhibitors in the treatment of MPNs driven by JAK2 exon 12 mutations. Further head-to-head preclinical studies are warranted to definitively establish the comparative efficacy of these agents in this distinct molecular subtype of MPNs.

References

Gandotinib: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of Gandotinib (LY2784544), a potent and selective JAK2 inhibitor. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

This compound is an investigational small molecule inhibitor of Janus kinase 2 (JAK2), with notable selectivity for the JAK2V617F mutation, a key driver in many myeloproliferative neoplasms (MPNs).[1][2] This guide synthesizes available data to compare its activity in preclinical laboratory settings and within living organisms.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

Target/AssayCell LineIC50 (nM)Citation
JAK2 (enzyme activity)-3[3]
JAK2V617F (signaling)Ba/F320[3]
Wild-type JAK2 (IL-3 stimulated signaling)Ba/F31183[3]
Cell Proliferation (JAK2V617F-driven)Ba/F355[3]
Cell Proliferation (Wild-type JAK2, IL-3 stimulated)Ba/F31309[3]
TF-1 JAK2 AssayTF-145[3]
JAK1 (enzyme activity)-8-fold less selective vs JAK2[4]
JAK3 (enzyme activity)-20-fold less selective vs JAK2[4]
FLT3-4[3]
FLT4-25[3]
FGFR2-32[3]
TYK2-44[3]
TRKB-95[3]

Table 2: In Vivo Efficacy of this compound

ModelEndpointTED50 (mg/kg) / DoseResponseCitation
Ba/F3-JAK2V617F-GFP Ascitic Tumor ModelSTAT5 Phosphorylation Inhibition12.7Effective inhibition[3]
JAK2V617F-induced MPN ModelTumor Burden Reduction13.7 (twice daily)Significant reduction[3]
Phase 1 Clinical Trial (Myelofibrosis, Polycythemia Vera, Essential Thrombocythemia)Maximum Tolerated Dose120 mg daily-[4][5]
Phase 1 Clinical Trial (Myelofibrosis)Clinical Improvement-29% of patients[5]
Phase 1 Clinical Trial (Evaluable Patients)≥50% Spleen Length Reduction-20/32 patients[5][6]
Phase 2 Clinical Trial (JAK2V617F-mutated Polycythemia Vera)Overall Response Rate120 mg daily95%[7][8]
Phase 2 Clinical Trial (JAK2V617F-mutated Essential Thrombocythemia)Overall Response Rate120 mg daily90.5%[7][8]
Phase 2 Clinical Trial (JAK2V617F-mutated Myelofibrosis)Overall Response Rate120 mg daily9.1%[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from studies on JAK inhibitors.

In Vitro Cell Proliferation Assay (IC50 Determination)

This assay determines the concentration of this compound required to inhibit the proliferation of cancer cells by 50%.

  • Cell Culture : Ba/F3 cells expressing either JAK2V617F or wild-type JAK2 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For wild-type Ba/F3 cells, Interleukin-3 (IL-3) is added to the medium to stimulate proliferation.[9]

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.[7]

  • Compound Treatment : this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations. The cells are treated with these different concentrations of this compound or with DMSO as a vehicle control.

  • Incubation : The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Viability Assessment : Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay.[7][10] For the MTT assay, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).[10]

  • Data Analysis : The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8 or 570 nm for MTT) using a microplate reader.[7][10] The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model : Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice) are used as hosts for the tumor cells.[11][12]

  • Cell Implantation : Ba/F3 cells expressing JAK2V617F and a reporter gene like Green Fluorescent Protein (GFP) are injected subcutaneously or intravenously into the mice.[11][12]

  • Tumor Growth Monitoring : Tumor growth is monitored regularly by measuring the tumor volume with calipers for subcutaneous models or by bioluminescence imaging for systemic models.[13]

  • Drug Administration : Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered orally, typically on a daily or twice-daily schedule. The control group receives a vehicle solution.[4]

  • Efficacy Evaluation : The primary endpoint is often the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated group to the control group. Other endpoints can include survival analysis and measurement of biomarkers such as STAT5 phosphorylation in tumor tissues.[3][4]

  • Toxicity Assessment : The general health of the mice is monitored throughout the study, including body weight and any signs of adverse effects.

STAT5 Phosphorylation Assay

This assay measures the inhibition of the JAK-STAT signaling pathway by assessing the phosphorylation status of STAT5.

  • Cell Treatment : Cells (e.g., Ba/F3-JAK2V617F) are treated with various concentrations of this compound for a specified period.

  • Cell Lysis : After treatment, the cells are lysed to extract the proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked to prevent non-specific antibody binding.

  • Antibody Incubation : The membrane is incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A separate blot may be performed using an antibody for total STAT5 as a loading control.

  • Detection : The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The ratio of p-STAT5 to total STAT5 is calculated to determine the extent of inhibition.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Gandotinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Activation JAK2->JAK2 STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive 4. Phosphorylation This compound This compound This compound->JAK2 Inhibition STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active 5. Dimerization DNA DNA STAT5_active->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Transcription Regulation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_clinical Clinical Trials Enzyme_Assay Enzyme Activity Assay (IC50 vs JAK family) Cell_Proliferation Cell Proliferation Assay (IC50 in cancer cells) Enzyme_Assay->Cell_Proliferation Signaling_Assay Signaling Pathway Analysis (e.g., p-STAT5 Western Blot) Cell_Proliferation->Signaling_Assay Xenograft_Model Tumor Xenograft Model (Tumor growth inhibition) Signaling_Assay->Xenograft_Model Lead Candidate Selection Pharmacokinetics Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Xenograft_Model->Pharmacokinetics Toxicology Toxicology Studies (Safety and tolerability) Pharmacokinetics->Toxicology Phase1 Phase 1 (Safety, MTD) Toxicology->Phase1 IND Submission Phase2 Phase 2 (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy, Comparison) Phase2->Phase3

Caption: Experimental workflow for this compound evaluation.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Gandotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Gandotinib (LY2784544). Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.

This compound is a potent inhibitor of the JAK2 kinase, classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be familiar with the following procedures before commencing any work with this compound.

I. Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following equipment is mandatory when handling this compound in solid (powder) or liquid (in solvent) form.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent skin contact. Two pairs of chemotherapy gloves may be required for administering antineoplastic hazardous drugs.[2]
Eye Protection Safety goggles with side-shieldsTo protect eyes from dust and splashes.
Lab Coat Impervious, disposable or dedicatedTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood or other ventilated enclosureTo prevent inhalation of dust or aerosols.[1][3]

II. Operational Plan: Handling and Storage

A. Engineering Controls: All handling of this compound powder, including weighing and preparation of solutions, must be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a biological safety cabinet.[3][4] An accessible safety shower and eye wash station are mandatory in the immediate vicinity of the handling area.[3][4]

B. Procedural Guidance for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If working with the powdered form, carefully weigh the required amount in a chemical fume hood to minimize dust formation.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.

C. Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][3] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]

III. Disposal Plan

All waste contaminated with this compound, including used PPE, disposable liners, and empty containers, must be disposed of as hazardous chemical waste.[1] Follow all institutional and local regulations for hazardous waste disposal. Avoid release to the environment.[1]

IV. Emergency Procedures

A. Spills:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or generates significant dust.

  • Contain: If safe to do so, contain the spill using an absorbent material.

  • Clean-up: Wearing appropriate PPE, clean the spill area. For liquid spills, use an absorbent material. For powder spills, gently cover with a damp absorbent material to avoid raising dust.

  • Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.[1]

B. Exposure:

  • Skin Contact: Immediately rinse the affected area with large amounts of water and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move to fresh air immediately.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1]

In all cases of exposure, seek immediate medical attention. [1]

V. Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the known signaling pathway of this compound and a general workflow for its safe handling.

GANDOTINIB_JAK_STAT_PATHWAY cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates This compound This compound (LY2784544) This compound->JAK2 inhibits pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription regulates

Caption: this compound inhibits the JAK2 kinase, preventing the phosphorylation of STAT proteins and subsequent gene transcription.

SAFE_HANDLING_WORKFLOW Start Start: Prepare for Handling DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->DonPPE PrepareWorkArea Prepare Work Area in Ventilated Enclosure DonPPE->PrepareWorkArea Handlethis compound Weigh Powder / Prepare Solution PrepareWorkArea->Handlethis compound PostHandling Decontaminate Work Area Handlethis compound->PostHandling DoffPPE Doff PPE Correctly PostHandling->DoffPPE DisposeWaste Dispose of Contaminated Waste as Hazardous DoffPPE->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands End End: Procedure Complete WashHands->End

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。